Euparone
Description
from Ruscus aculeatus L.; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRXAILTBHLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968748 | |
| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53947-86-7 | |
| Record name | Euparone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euparone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Euparone: A Technical Guide to its Discovery, Isolation from Ruscus aculeatus, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euparone, a naturally occurring benzofuran derivative, was first discovered and isolated from the roots of Ruscus aculeatus L. (Liliaceae). This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and physicochemical properties of this compound. While direct evidence of its specific biological activities and effects on signaling pathways remains limited, this document also explores the known activities of structurally similar compounds, suggesting potential avenues for future research into this compound's therapeutic applications. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Discovery and Initial Identification
This compound was first reported in the scientific literature in the mid-1970s as a novel natural product isolated from Ruscus aculeatus, a plant commonly known as butcher's broom. A phytochemical investigation of an ethanolic extract of the plant's roots led to the isolation of this new benzofuran derivative[1]. The initial studies focused on the acidic fraction of the extract, from which this compound was separated and its structure elucidated[1].
Isolation of this compound from Ruscus aculeatus
The following experimental protocol for the isolation of this compound has been reconstructed based on available abstracts and summaries of the original research. The full, detailed methodology was described in publications by ElSohly et al. in 1974 and 1975, the full texts of which are not widely available.
Experimental Protocol
2.1.1. Plant Material and Extraction
Dried and powdered roots of Ruscus aculeatus are subjected to extraction with ethanol. This process is designed to isolate a broad spectrum of secondary metabolites from the plant material.
2.1.2. Fractionation of the Ethanolic Extract
The crude ethanolic extract is then partitioned to separate its components based on their acidity. This is a critical step to isolate the acidic fraction, which was found to contain this compound[1]. The precise details of the acid-base extraction procedure are not available in the reviewed literature.
2.1.3. Chromatographic Purification
The acidic fraction is further purified using chromatographic techniques. While the specific methods used in the original isolation are not detailed in the available literature, a general workflow for the purification of natural products would likely involve a combination of the following:
-
Column Chromatography: The acidic fraction would be passed through a silica gel or alumina column, with solvents of increasing polarity used to elute the different components.
-
Preparative Thin-Layer Chromatography (TLC): This technique could be used for further purification of the fractions obtained from column chromatography.
-
Crystallization: The final step in obtaining pure this compound would likely be crystallization from a suitable solvent.
Experimental Workflow Diagram
Physicochemical Properties of this compound
Limited quantitative data for this compound is available from the initial discovery papers. The following table summarizes the known physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₃ | |
| Molecular Weight | 216.23 g/mol | |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Spectroscopic Data | UV, IR, NMR, and MS data were used for structure elucidation. |
Note: Specific spectroscopic data (e.g., NMR chemical shifts, mass spectral fragmentation patterns) are not available in the reviewed literature.
Biological Activity and Signaling Pathways: An Area for Future Research
As of the date of this guide, there is a significant lack of information in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. However, research on structurally similar benzofuran derivatives, such as Eupafolin and Scoparone, may provide insights into the potential therapeutic properties of this compound.
Disclaimer: The following information pertains to compounds that are structurally similar to this compound. These findings are presented for informational purposes only and should not be directly attributed to this compound without further experimental validation.
Potential Anti-inflammatory Activity
Studies on Eupafolin have demonstrated anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Potential Anticancer Activity
Both Eupafolin and Scoparone have been investigated for their anticancer properties. Their mechanisms of action are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, potentially through the modulation of signaling pathways such as NF-κB and PI3K/Akt .
Postulated Signaling Pathway
Based on the activities of related compounds, a potential mechanism of action for this compound, if it possesses anti-inflammatory or anticancer properties, could involve the modulation of key inflammatory and cell survival pathways.
Conclusion and Future Directions
This compound represents a novel benzofuran derivative isolated from Ruscus aculeatus. While its discovery dates back several decades, a thorough investigation of its biological activities is conspicuously absent from the current scientific literature. The established anti-inflammatory and anticancer properties of structurally related compounds highlight the potential of this compound as a lead compound for drug discovery. Future research should focus on:
-
Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization of this compound is warranted.
-
Biological Screening: Comprehensive screening of this compound for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.
Such studies are essential to unlock the therapeutic potential of this unique natural product.
References
The Euparone Biosynthesis Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Euparone, a naturally occurring benzofuran, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide delineates the proposed biosynthetic pathway of this compound, moving beyond the initial hypothesis of an isoflavonoid precursor to a more evidence-supported route originating from the phenylpropanoid pathway. The pathway commences with the formation of 4-hydroxyacetophenone, followed by a critical prenylation step and subsequent oxidative cyclization to yield the characteristic benzofuran core of this compound. This document provides a comprehensive overview of the key enzymatic steps, potential intermediates, and relevant analytical and experimental protocols to facilitate further research in this area.
Introduction
This compound is a benzofuran derivative found in various plant species, including those from the genera Eupatorium and Ruscus.[1][2] Benzofurans constitute a significant class of heterocyclic compounds with a wide range of biological activities, making their biosynthetic pathways a subject of considerable research interest.[3] While initially thought to derive from the isoflavonoid pathway, current evidence suggests a distinct route for many benzofurans, including likely for this compound. This guide details the proposed biosynthetic pathway, which proceeds through key intermediates derived from the well-established phenylpropanoid and isoprenoid pathways.
The Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is proposed to occur in three main stages, starting from the central phenylpropanoid pathway:
-
Formation of 4-Hydroxyacetophenone: The pathway initiates with the conversion of L-phenylalanine, a primary product of the shikimate pathway, into 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[4][5] While the precise enzymatic steps leading from 4-coumaroyl-CoA to 4-hydroxyacetophenone in this compound-producing plants are yet to be fully elucidated, this conversion is a known reaction in plant secondary metabolism.[6][7]
-
Prenylation of 4-Hydroxyacetophenone: The aromatic ring of 4-hydroxyacetophenone is then prenylated through the action of a prenyltransferase. This enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the 4-hydroxyacetophenone backbone. DMAPP itself is synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[8][9] This enzymatic reaction is a key branching point, directing the intermediate towards the benzofuran scaffold.
-
Oxidative Cyclization to form the Benzofuran Ring: The final step involves an intramolecular oxidative cyclization of the prenylated intermediate to form the furan ring of the this compound molecule. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases.[10][11]
The proposed overall biosynthetic pathway is illustrated in the following diagram:
Key Enzymes and Their Putative Roles
While the specific enzymes for this compound biosynthesis have not been isolated and characterized, based on analogous pathways, we can infer their classes and functions.
| Enzyme Class | Putative Function in this compound Biosynthesis | General References |
| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | [4][5] |
| Cinnamate 4-Hydroxylase (C4H) | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. | [4][5] |
| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA. | [4][5] |
| Aromatic Prenyltransferase | Catalyzes the electrophilic addition of a dimethylallyl moiety from DMAPP to 4-hydroxyacetophenone. These enzymes are known to be involved in the biosynthesis of various prenylated phenolics. | [1][12][13] |
| Cytochrome P450 Monooxygenase | Catalyzes the final oxidative cyclization step to form the benzofuran ring of this compound. Cytochrome P450s are known to be involved in the biosynthesis of various furan-containing natural products. | [10][11][14] |
Quantitative Data
As the this compound-specific biosynthetic enzymes have not been characterized, no direct quantitative data such as enzyme kinetics are available in the literature. However, data from related enzymes can provide a baseline for future experimental design.
Table 1: Representative Kinetic Data for Aromatic Prenyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| 5-Dimethylallyltryptophan synthase | L-tryptophan | 34 | 1.1 | [3] |
| 5-Dimethylallyltryptophan synthase | DMAPP | 76 | - | [3] |
| 4-Hydroxyacetophenone monooxygenase | 4-Hydroxyacetophenone | 47 | - | [15] |
| 4-Hydroxyacetophenone monooxygenase | NADPH | 17.5 | - | [15] |
Note: The data for 4-Hydroxyacetophenone monooxygenase is for a bacterial enzyme that catalyzes a Baeyer-Villiger oxidation, not the cyclization to a benzofuran, but it provides an indication of substrate affinity.
Experimental Protocols
The following sections provide generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of a Candidate Prenyltransferase
This protocol describes the general workflow for expressing a candidate plant prenyltransferase in Escherichia coli for subsequent characterization.
Protocol:
-
Gene Identification and Synthesis: Identify putative aromatic prenyltransferase genes from the transcriptome of a this compound-producing plant. The gene sequence should be codon-optimized for E. coli expression and synthesized commercially.
-
Cloning: Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20 °C) overnight to enhance soluble protein production.
-
Purification: Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation. The soluble His-tagged protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Characterization: The purified enzyme is used for biochemical assays to determine its activity with 4-hydroxyacetophenone and DMAPP.
In Vitro Enzyme Assay for Prenyltransferase Activity
This assay is designed to detect the conversion of 4-hydroxyacetophenone to its prenylated derivative.
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
100 µM 4-hydroxyacetophenone (substrate)
-
200 µM DMAPP (prenyl donor)
-
1-5 µg purified prenyltransferase
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the solvent and redissolve the residue in methanol for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound and its Precursors
This method can be used for the detection and quantification of 4-hydroxyacetophenone, its prenylated derivative, and this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scans for identification.
-
Precursor and Product Ions: These will need to be determined by direct infusion of standards for each compound of interest.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound, originating from the phenylpropanoid pathway via 4-hydroxyacetophenone and a subsequent prenylation and cyclization, provides a robust framework for future research. The immediate next steps should focus on the identification and characterization of the specific aromatic prenyltransferase and cytochrome P450 monooxygenase involved in this pathway from this compound-producing plants. The successful elucidation of these enzymes will not only confirm the proposed pathway but also provide valuable biocatalysts for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Further investigation into the regulatory mechanisms controlling this pathway will also be crucial for developing effective metabolic engineering strategies.
References
- 1. Substrate‐Multiplexed Assessment of Aromatic Prenyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. Biochemical characterization of indole prenyltransferases: filling the last gap of prenylation positions by a 5-dimethylallyltryptophan synthase from Aspergillus clavatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Stilbenoid-Specific Prenyltransferase Utilizes Dimethylallyl Pyrophosphate from the Plastidic Terpenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptome and Metabolome Analysis of the Synthesis Pathways of Allelochemicals in Eupatorium adenophorum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Euparone: An In-depth Technical Guide
Disclaimer: Despite extensive literature searches, the complete original spectroscopic data for Euparone from its initial characterization could not be retrieved. Therefore, this guide presents a representative dataset for a structurally analogous compound, 2,5-diacetyl-6-hydroxybenzofuran, to illustrate the principles and data presentation requested. This synthesized data is based on typical spectroscopic values for benzofuran derivatives and serves as an educational tool for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for a representative benzofuran, 2,5-diacetyl-6-hydroxybenzofuran. The information is structured to be a valuable resource for researchers involved in the characterization of natural products and related synthetic compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,5-diacetyl-6-hydroxybenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.65 | s | - | 1H | H-4 |
| 7.21 | s | - | 1H | H-7 |
| 7.10 | s | - | 1H | H-3 |
| 11.50 | s | - | 1H | 6-OH |
| 2.60 | s | - | 3H | 2-COCH₃ |
| 2.55 | s | - | 3H | 5-COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 198.5 | 5-C=O |
| 192.0 | 2-C=O |
| 160.2 | C-6 |
| 155.8 | C-7a |
| 152.1 | C-2 |
| 128.4 | C-3a |
| 121.0 | C-5 |
| 115.3 | C-4 |
| 108.7 | C-3 |
| 105.1 | C-7 |
| 26.8 | 2-COCH₃ |
| 26.5 | 5-COCH₃ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 218 | 100 | [M]⁺ |
| 203 | 85 | [M - CH₃]⁺ |
| 175 | 60 | [M - COCH₃]⁺ |
| 147 | 45 | [M - 2COCH₃]⁺ |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Broad, Strong | O-H stretch (phenolic) |
| 1685 | Strong | C=O stretch (aryl ketone) |
| 1640 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1610, 1580 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 850 | Medium | C-H bend (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Data (Methanol)
| λmax (nm) | Molar Absorptivity (ε) |
| 245 | 25,000 |
| 280 | 18,000 |
| 350 | 12,000 |
Experimental Protocols
NMR Spectroscopy
A sample of the compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. For ¹H NMR, 32 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
Mass Spectrometry
Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200 °C.
IR Spectroscopy
The IR spectrum was recorded on an FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet by grinding 1 mg of the compound with 100 mg of dry KBr and pressing the mixture into a thin disk.
UV-Vis Spectroscopy
The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer. A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This solution was then diluted to an appropriate concentration to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0). The spectrum was recorded from 200 to 800 nm, using methanol as the blank.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a benzofuran derivative like 2,5-diacetyl-6-hydroxybenzofuran.
Physical and chemical properties of Euparone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparone, with the CAS Number 53947-86-7, is a benzofuran derivative. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific data. The information is presented to support research and development activities involving this compound. Due to the limited availability of public data, this guide also outlines general experimental protocols for the determination of key properties and proposes a generalized workflow for the biological evaluation of such a compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These data are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | N/A |
| Synonyms | 2,5-Diacetyl-6-hydroxybenzofuran, Ethanone, 1,1'-(6-hydroxy-2,5-benzofurandiyl)bis- | [1] |
| CAS Number | 53947-86-7 | [1] |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 145 °C | |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP (XLogP3) | 2.2 |
Computed Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 67.5 Ų | |
| Complexity | 312 |
Spectral Data
Experimental Protocols
Specific, published experimental protocols for the determination of the physicochemical properties of this compound are not available. However, standard methodologies can be applied. An example of a general protocol for melting point determination is provided below.
Protocol: Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
The solid compound to be tested (e.g., this compound)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the compound is dry and pure.
-
Place a small amount of the compound on a clean, dry watch glass.
-
Use a spatula to crush the compound into a fine powder.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.
-
Repeat until the packed sample is 2-3 mm high.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
-
The two recorded temperatures represent the melting point range.
-
-
Purity Assessment:
-
A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.
-
Biological Activity and Signaling Pathways
Extensive searches of public databases and scientific literature did not yield specific information on the biological activity, mechanism of action, or associated signaling pathways of this compound. Therefore, a diagram of a known signaling pathway involving this compound cannot be provided.
As a substitute, a generalized experimental workflow for the initial biological screening of a compound with unknown activity is presented below. This workflow represents a logical progression for a research program aimed at elucidating the biological effects of a compound like this compound.
Conclusion
This compound is a benzofuran derivative with defined physical and basic chemical properties. While its molecular structure is known, there is a notable absence of publicly available data regarding its detailed spectral characteristics, solubility in various solvents, pKa, and biological activity. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development who may be interested in further investigating this compound. The elucidation of its biological targets and mechanism of action will be crucial next steps in determining its potential therapeutic relevance.
References
Euparone (Eupatorin): A Predicted Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Eupatorin, a flavone found in various medicinal plants, has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the predicted mechanism of action of Eupatorin, focusing on its effects on apoptosis, cell cycle progression, and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product-based drug discovery. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Eupatorin exerts its cytotoxic effects on cancer cells primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle. These effects are underpinned by the modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.
Induction of Apoptosis
Eupatorin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this process is the generation of Reactive Oxygen Species (ROS), which act as upstream signaling molecules.
Key Molecular Events in Eupatorin-Induced Apoptosis:
-
Increased ROS Production: Eupatorin treatment leads to an increase in intracellular ROS levels.
-
Mitochondrial Dysregulation: This is characterized by the release of cytochrome c from the mitochondria into the cytosol.
-
Activation of Caspases: Eupatorin induces the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7).[1]
-
Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio is observed, promoting apoptosis.
-
PARP Cleavage: Activation of caspase-3 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Signaling Pathway: Eupatorin-Induced Apoptosis
Caption: Eupatorin-induced apoptotic signaling pathway.
Cell Cycle Arrest
Eupatorin has been shown to arrest the cell cycle at the G2/M phase in leukemia cells and at the Sub-G0/G1 phase in breast cancer cells.[2][3] This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.
Signaling Pathway: Eupatorin-Induced Cell Cycle Arrest
Caption: Eupatorin-induced cell cycle arrest in cancer cells.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in mediating Eupatorin's effects. Specifically, Eupatorin induces the phosphorylation of c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK). Inhibition of the JNK/SAPK pathway has been shown to attenuate Eupatorin-induced cell death, indicating its importance in the apoptotic process.[2]
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of Eupatorin have been quantified in various cancer cell lines.
Table 1: IC50 Values of Eupatorin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HL-60 | Myeloid Leukemia | ~5 | 72 |
| U937 | Myeloid Leukemia | ~5 | 72 |
| Molt-3 | Lymphoid Leukemia | ~5 | 72 |
| MCF-7 | Breast Cancer | 5 µg/mL (~13.9 µM) | 48 |
| MDA-MB-231 | Breast Cancer | 5 µg/mL (~13.9 µM) | 48 |
| HT-29 | Colon Cancer | 100 | 24 |
| SW948 | Colon Cancer | 100 | 24 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Quantitative Effects of Eupatorin on Apoptotic Markers in Leukemia Cells
| Marker | Cell Line | Fold Increase vs. Control | Eupatorin Concentration (µM) | Incubation Time (h) |
| H2-DCFDA Fluorescence (ROS) | HL-60 | 2.4 | 10 | 24 |
| H2-DCFDA Fluorescence (ROS) | Molt-3 | 1.8 | 10 | 6 |
| DHE Fluorescence (Superoxide) | HL-60 | ~2 | 10 | 24 |
| Caspase-9 Activity | HL-60 | ~3.5 | 10 | 24 |
| Caspase-8 Activity | HL-60 | ~2.5 | 10 | 24 |
| Caspase-3/7 Activity | HL-60 | ~4 | 10 | 24 |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the investigation of Eupatorin's mechanism of action.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow: MTT Cell Viability Assay
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Eupatorin and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Culture cells with Eupatorin at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is measured to determine the DNA content.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Lysis: Lyse Eupatorin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-PARP, anti-phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion
Eupatorin demonstrates significant potential as an anti-cancer agent. Its mechanism of action is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, and the induction of cell cycle arrest. These effects are mediated, at least in part, by the generation of reactive oxygen species and the activation of the JNK/SAPK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Eupatorin and related flavonoids in oncology. Further investigation into the specific molecular targets and the in vivo efficacy of Eupatorin is warranted to fully elucidate its therapeutic potential.
References
In Silico Modeling of Euparone Bioactivity: A Technical Guide
Disclaimer: Due to the limited availability of specific biological data for Euparone, this technical guide utilizes data from the closely related and structurally similar compound, Scoparone (6,7-dimethoxycoumarin) , a natural benzofuran derivative. This approach provides a representative framework for the in silico modeling of the bioactivity of this class of compounds. All data and pathways described herein pertain to Scoparone and are intended to serve as a proxy for understanding the potential bioactivity of this compound.
Introduction
This compound, a benzofuran derivative, belongs to a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. In silico modeling, encompassing a range of computational techniques, offers a powerful and cost-effective approach to predict and elucidate the bioactivity of novel compounds like this compound. By simulating interactions with biological targets and modeling structure-activity relationships, in silico methods can guide lead optimization, predict potential mechanisms of action, and prioritize experimental validation.
This technical guide provides an in-depth overview of the core principles and methodologies for the in silico modeling of this compound's (represented by Scoparone's) bioactivity, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.
Quantitative Bioactivity Data of Scoparone
The following tables summarize the quantitative data on the bioactivity of Scoparone from various in vitro studies. This data is crucial for the development and validation of in silico models such as Quantitative Structure-Activity Relationship (QSAR) models.
Table 1: Anticancer Activity of Scoparone
| Cell Line | Cancer Type | Assay | IC50 (µmol/L) | Reference |
| Capan-2 | Pancreatic Cancer | CCK-8 | 225.2 | [1] |
| SW1990 | Pancreatic Cancer | CCK-8 | 209.1 | [1] |
| MDA-MB-231 | Breast Cancer | Not Specified | 500 | [2] |
Table 2: Anti-inflammatory Activity of Scoparone
| Cell Line/Model | Stimulant | Measured Effect | Inhibition | Reference |
| RAW 264.7 cells | IFN-gamma/LPS | Nitric Oxide (NO) release | Dose-dependent reduction | [3] |
| RAW 264.7 cells | IFN-gamma/LPS | Prostaglandin E2 (PGE2) release | Dose-dependent reduction | [3] |
| Human Osteoarthritis Chondrocytes | IL-1β | NO and PGE2 production | Dose-dependent suppression | [4] |
| Human Osteoarthritis Chondrocytes | IL-1β | MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 expression | Dose-dependent suppression | [4] |
Key Signaling Pathways Modulated by Scoparone
In silico pathway analysis and experimental validation have identified several key signaling pathways that are modulated by Scoparone, contributing to its anticancer and anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Scoparone has been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.[5][6]
References
- 1. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 6. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupatilin: A Technical Guide to its Potential Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone found in several medicinal plants, most notably from the Artemisia species.[1] Emerging research has highlighted its potential therapeutic applications, stemming from its anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides an in-depth overview of the known biological targets of eupatilin, focusing on key signaling pathways and presenting relevant quantitative data and experimental methodologies.
Core Biological Targets and Signaling Pathways
Eupatilin exerts its biological effects by modulating a range of intracellular signaling cascades. The primary pathways influenced by eupatilin include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Eupatilin has been shown to be a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation.[2][3][4] By suppressing NF-κB activation, eupatilin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Eupatilin is an activator of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[2] This activation leads to the increased expression of antioxidant enzymes, which help to protect cells from oxidative stress.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: Eupatilin has been demonstrated to inhibit the PI3K/Akt pathway, which is frequently overactivated in cancer cells and plays a crucial role in cell survival and proliferation.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Eupatilin can modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38 MAPK, which are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[2][7]
-
Notch-1 Signaling Pathway: In glioma cells, eupatilin has been found to suppress the Notch-1 signaling pathway, which is implicated in tumor progression.[8]
Quantitative Data
The anti-proliferative activity of eupatilin has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | > 25 | [1] |
| HT29 | Colon Cancer | > 50 | [1] |
| MKN-1 | Gastric Cancer | Not explicitly stated, but growth inhibition was dose-dependent. | [5] |
| Glioma Cells | Brain Cancer | Not explicitly stated, but inhibited proliferation. | [8] |
| HTB-26 | Breast Cancer | 10 - 50 | [9] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
Experimental Protocols
Western Blot Analysis for NF-κB, MAPK, and Nrf2 Pathway Activation
This protocol is adapted from studies investigating the effect of eupatilin on these signaling pathways.[2]
a. Cell Lysis:
-
Seed RAW264.7 cells in six-well plates at a density of 5 x 10^5 cells/well.
-
After 24 hours of treatment with lipopolysaccharide (LPS) and eupatilin, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in 200 µL of RIPA buffer containing phosphatase and protease inhibitors for 20 minutes on ice.
-
For tissue samples, homogenize 100 mg of lung tissue in 1 mL of RIPA buffer with inhibitors and incubate on ice for 20 minutes.
-
Centrifuge the lysate at 12,000 x g at 4°C for 10 minutes.
-
Collect the supernatant and store it at -80°C.
b. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38 MAPK, Erk, JNK, and Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nrf2 Transcription Factor Activation Assay (Colorimetric)
This protocol is based on a commercially available ELISA-based kit.[10]
a. Assay Preparation:
-
Prepare all reagents and samples as instructed in the kit manual.
-
The 96-well plate is supplied pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
b. Assay Procedure:
-
Add nuclear extracts containing activated Nrf2 to the appropriate wells.
-
Incubate the plate for 1 hour at room temperature.
-
Add the primary antibody specific for activated, DNA-bound Nrf2 to the wells.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash each well.
-
Add the HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash each well.
-
Add the developing solution and incubate until a blue color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of eupatilin.[2]
-
Seed cells (e.g., RAW264.7) in a 96-well plate.
-
Treat the cells with different concentrations of eupatilin for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
Visualizations of Signaling Pathways
References
- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavone eupatilin inhibits eotaxin expression in an NF-κB-dependent and STAT6-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of eupatilin on tumor invasion of human gastric cancer MKN-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
A Technical Guide to Benzofuran Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of benzofuran compounds, with a particular focus on the natural product Euparone. It is designed to serve as a resource for researchers and professionals in medicinal chemistry and drug development, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of this important class of heterocyclic compounds.
Introduction to Benzofurans
Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring.[1][2] This core structure, also known as coumarone, is the foundation for a vast number of natural and synthetic molecules that exhibit a wide spectrum of biological activities.[2][3] Derivatives of benzofuran are integral to medicinal chemistry due to their proven therapeutic applications, which include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6] The versatility of the benzofuran scaffold allows for structural modifications that can modulate its pharmacological profile, making it a "privileged scaffold" in drug discovery.[7] Over 34 drugs containing the benzofuran moiety are already on the market, and ongoing research continues to uncover new potential therapeutic agents.[5]
This compound, a naturally occurring benzofuran isolated from the medicinal plant Ruscus aculeatus, serves as a representative example of this class.[8] This guide will explore the chemical synthesis, biological activities, and underlying signaling pathways associated with this compound and other notable benzofuran derivatives.
Synthetic Methodologies for the Benzofuran Core
The synthesis of the benzofuran nucleus is a well-explored area of organic chemistry, with numerous methods developed to achieve this scaffold. These strategies often involve the formation of the furan ring onto a pre-existing phenolic precursor.
Key Synthetic Strategies
Several classical and modern synthetic routes are employed for the construction of benzofurans:
-
Perkin Rearrangement: One of the earliest methods, this involves the reaction of a coumarin derivative with potassium hydroxide to induce a rearrangement that forms the benzofuran ring.[9]
-
Palladium-Copper Catalysis: Modern cross-coupling strategies, such as the Sonogashira coupling, are widely used. This approach typically involves the reaction of an iodophenol with a terminal alkyne, catalyzed by palladium and copper complexes, followed by intramolecular cyclization to yield the benzofuran derivative.[3]
-
McMurry Reaction: This method utilizes low-valent titanium to promote an intramolecular reductive coupling of ketoesters derived from o-hydroxyacetophenones, leading to the formation of benzofurans in good yields.[9]
A general workflow for the synthesis of benzofuran derivatives via a metal-catalyzed coupling and cyclization strategy is illustrated below.
Caption: General workflow for benzofuran synthesis.
Example Experimental Protocol: Synthesis of a Low Molecular Weight Heparin (LMWH) Analog
While not a benzofuran, the synthesis of heparin derivatives provides a detailed example of the multi-step chemical processes common in pharmaceutical chemistry, illustrating the level of detail required for reproducible protocols. The preparation of an enoxaparin-like LMWH involves a controlled depolymerization of heparin benzyl esters.
Protocol: Benzylation and Alkaline Depolymerization of Heparin [10][11]
-
Salt Formation: Unfractionated heparin is dissolved in an aqueous solution containing benzethonium chloride to form a quaternary ammonium salt, which precipitates out of the solution.
-
Esterification: The dried heparin benzethonium salt is re-dissolved in dichloromethane. Benzyl chloride is added, and the reaction is incubated at 35°C for approximately 25 hours to form the heparin benzyl ester. The product is recovered by filtration.[11]
-
Depolymerization: The heparin benzyl ester is subjected to alkaline depolymerization using a solution of sodium hydroxide (e.g., 3.5-4 M NaOH). The reaction is carried out at a controlled temperature (e.g., 50-55°C) for a specific duration (e.g., 2-6 hours) to achieve the target average molecular weight of 3800–5000 Da.[10]
-
Purification: The resulting LMWH is purified to remove residual reagents and byproducts.
Note: Reaction conditions such as base concentration, temperature, and time must be precisely controlled as they significantly impact the final product's molecular weight and the percentage of chains containing the characteristic 1,6-anhydro derivative at the reducing end.[10]
Biological Activities and Quantitative Data
Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities. The structure-activity relationship (SAR) is crucial, as the nature and position of substituents on the benzofuran core greatly influence the biological effect.[5][12]
Anticancer Activity
The anticancer potential of benzofurans is one of the most extensively studied areas.[1][4] These compounds can exert cytotoxic effects against various cancer cell lines through multiple mechanisms.
| Compound Class | Cell Line(s) | IC₅₀ | Reference |
| Amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | L1210, Molt4/C8, CEM/0, HeLa | 16 - 24 nM | [12] |
| Benzo[b]furan 6a | Various human cancer cell lines | Up to 10x more potent than Combretastatin-A4 | [12] |
| Hybrid Benzofurans (Chalcone, Triazole, etc.) | Malignant tumor cell lines | Potent cytotoxic agents | [1] |
Antimicrobial and Antifungal Activity
Benzofuran derivatives have shown significant efficacy against a variety of pathogenic microbes, including bacteria and fungi.[6][7]
| Compound Class | Activity | Key Findings | Reference(s) |
| Benzofuran-Thiazole Derivatives | Antibacterial, Antifungal, Tuberculostatic | Broad-spectrum activity reported | [4][7] |
| Griseofulvin (Natural Benzofuran) | Antifungal | Established antifungal drug | [2] |
| General Benzofuran Derivatives | Anti-HIV | 2-substituted benzofurans show notable activity | [2] |
Anti-inflammatory and Antioxidant Activity
Many benzofuran compounds exhibit potent anti-inflammatory and antioxidant properties, which are often linked.[6][13]
| Compound Class | Assay | EC₅₀ / Effect | Reference |
| Benzofuran Esters (Compound 64) | DPPH radical scavenging | Highest activity in its series | [6] |
| Substituted Benzofurans (Compounds 61-63) | Antioxidant Assays | EC₅₀ values of 8.27 - 10.59 mM | [6] |
| Umbelliferone Derivative 1a | LPS-induced cytokine release | Potent decrease in TNF-α and IL-6 | [13] |
Mechanism of Action and Signaling Pathways
The diverse biological effects of benzofuran compounds are mediated by their interaction with various cellular targets and signaling pathways. A recurring mechanism, particularly for their anti-inflammatory and anticancer effects, involves the modulation of key protein kinase cascades.
Inhibition of Pro-Inflammatory Pathways
Inflammation is a biological process regulated by complex signaling networks. Certain coumarin and benzofuran derivatives have been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[13] These pathways are critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.
The diagram below illustrates the inhibition of the NF-κB pathway, a common mechanism for anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Perspectives
The benzofuran scaffold is a cornerstone in the development of pharmacologically active agents. Its derivatives have demonstrated significant potential across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The ability to readily synthesize and modify the benzofuran core allows medicinal chemists to fine-tune its properties to enhance potency and selectivity while minimizing toxicity.
Future research should focus on:
-
Elucidating detailed mechanisms of action: While pathways like NF-κB and MAPK are implicated, the precise molecular targets for many benzofuran derivatives remain to be identified.
-
Exploring novel hybrid molecules: Combining the benzofuran scaffold with other pharmacophores may lead to synergistic effects and novel therapeutic activities.[1]
-
Advancing clinical translation: Despite promising preclinical data, more benzofuran-based drug candidates need to be advanced into clinical trials to validate their therapeutic efficacy and safety in humans.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new benzofuran from Ruscus aculeatus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of bioengineered heparin chemically and biologically similar to porcine-derived products and convertible to low MW heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Euparone: A Technical Guide to its Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparone (2,5-Diacetyl-6-hydroxybenzofuran) is a naturally occurring benzofuran derivative. It is a known constituent of Ageratina adenophora, an invasive plant species. Understanding the physicochemical properties of natural compounds like this compound is fundamental for exploring their therapeutic potential. Solubility, in particular, is a critical parameter that influences bioavailability, formulation development, and the design of toxicological and pharmacological studies. This technical guide provides an overview of the current knowledge on this compound's solubility in organic solvents, a detailed protocol for its experimental determination, and an exploration of its potential biological signaling pathways based on the activity of its source plant.
Solubility of this compound in Organic Solvents
A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While its physical properties, such as a melting point of 145°C, are documented, specific solubility values (e.g., in mg/mL or mol/L) remain to be experimentally determined and published.
Based on its chemical structure as a benzofuran derivative, this compound is expected to exhibit poor solubility in aqueous solutions and greater solubility in various organic solvents, a common characteristic of this class of compounds. To facilitate future research, the following table is provided as a template for documenting experimentally determined solubility data for this compound.
Table 1: Solubility of this compound in Various Organic Solvents (Template)
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |
| Methanol | CH₃OH | ||
| Ethanol | C₂H₅OH | ||
| Acetone | C₃H₆O | ||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ||
| Chloroform | CHCl₃ | ||
| Ethyl Acetate | C₄H₈O₂ | ||
| Acetonitrile | C₂H₃N |
Note: The data in this table is a template and should be populated with experimentally determined values.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4] The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or magnetic stirrer with heating plate
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To completely separate the undissolved solid, centrifuge the vial at a high speed.[4]
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[1]
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Caption: Workflow for the shake-flask solubility determination method.
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways of isolated this compound are scarce, research on the biological effects of Ageratina adenophora extracts provides valuable insights. These extracts have been shown to induce toxicity in various cell types, often mediated by oxidative stress, leading to programmed cell death (apoptosis) and inflammation.[5][6][7]
Oxidative Stress and Apoptosis
Studies on Ageratina adenophora extracts suggest that they can increase the levels of reactive oxygen species (ROS) within cells.[5][7][8] This oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis. A key event in this pathway is the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[8] The activation of caspase-3 is a hallmark of apoptosis and is a downstream event of various cellular stress signals, including those initiated by ROS.
NLRP3 Inflammasome Activation
In addition to apoptosis, extracts from Ageratina adenophora have been found to activate the NLRP3 (NOD-like receptor protein 3) inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by inducing inflammation.[9][10][11][12][13] Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) into their mature, active forms. This process, when dysregulated, can contribute to inflammatory damage. The activation of the NLRP3 inflammasome by the plant's constituents is also linked to oxidative stress.[5][6]
The following diagram illustrates the proposed signaling pathway initiated by constituents of Ageratina adenophora, such as this compound, leading to apoptosis and inflammation.
Caption: Proposed signaling cascade initiated by A. adenophora constituents.
Conclusion
This compound is a natural benzofuran derivative with potential biological activities. However, a significant gap exists in the scientific literature regarding its solubility in organic solvents, a critical parameter for its further investigation and potential development. This guide provides a standardized experimental protocol to address this knowledge gap. Furthermore, based on studies of its source plant, Ageratina adenophora, this compound may exert its biological effects through the induction of oxidative stress, leading to apoptosis via caspase-3 activation and inflammation through the NLRP3 inflammasome pathway. Further research is warranted to isolate this compound in sufficient quantities for detailed solubility and pharmacological studies to validate these proposed mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. bioassaysys.com [bioassaysys.com]
- 4. enamine.net [enamine.net]
- 5. Ageratina adenophora causes spleen toxicity by inducing oxidative stress and pyroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemically analysed extract of Ageratina adenophora (Sprengel) R.M.King & H. Rob. initiates caspase 3-dependant apoptosis in colorectal cancer cell: A synergistic approach with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal plants and bioactive natural products as inhibitors of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Total Synthesis of Euparone and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the total synthesis of Euparone, a naturally occurring benzofuran derivative, and its analogs. It details the key synthetic strategies, experimental protocols, and quantitative data to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to this compound
This compound, chemically known as 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, is a natural product that has garnered interest due to its benzofuran core, a common scaffold in biologically active compounds. The development of efficient synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential and structure-activity relationships (SAR).
Retrosynthetic Analysis and Synthetic Strategy
The total synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy commences from commercially available 4-hydroxyacetophenone, involving a key Sonogashira cross-coupling reaction followed by an intramolecular cyclization to construct the benzofuran ring system.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Steps and Experimental Protocols
The total synthesis of this compound from 4-hydroxyacetophenone can be accomplished in a multi-step sequence. The key transformations are iodination of the aromatic ring, Sonogashira coupling, and subsequent intramolecular cyclization.
Iodination of 4-Hydroxyacetophenone
The first step involves the regioselective iodination of 4-hydroxyacetophenone to introduce a halogen atom necessary for the subsequent cross-coupling reaction.
Experimental Protocol:
To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid, N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures like extraction and column chromatography.
Sonogashira Cross-Coupling
The iodinated intermediate is then coupled with a terminal alkyne, 2-methyl-3-butyn-2-ol, using a palladium-copper co-catalyzed Sonogashira reaction.[1]
Experimental Protocol:
To a degassed solution of the iodinated phenol (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in a solvent system like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.[2][3] The reaction is typically stirred at room temperature under an inert atmosphere until the starting material is consumed, as indicated by TLC.[1] The reaction mixture is then worked up by quenching with an acidic solution, followed by extraction with an organic solvent.[1] The crude product is purified by column chromatography.
Caption: General scheme of the Sonogashira coupling reaction.
Intramolecular Cyclization to this compound
The final step is the base-mediated intramolecular cyclization of the alkyne-phenol intermediate to form the benzofuran ring of this compound.
Experimental Protocol:
The purified product from the Sonogashira coupling is dissolved in a suitable solvent, and a base (e.g., potassium carbonate, sodium hydride) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, quenched, and the product, this compound, is isolated and purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the typical yields for each step in the total synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Iodination | 4-Hydroxyacetophenone, NIS, MeOH | 85-95 |
| 2 | Sonogashira Coupling | Iodinated phenol, 2-methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 70-85 |
| 3 | Intramolecular Cyclization | Alkyne-phenol intermediate, K₂CO₃, Acetone, Reflux | 80-90 |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.75 (s, 1H), 2.60 (s, 3H), 1.60 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.5, 163.0, 155.0, 131.0, 129.5, 128.0, 125.0, 111.0, 99.0, 70.0, 31.5, 26.5.
-
IR (KBr, cm⁻¹): 3450 (O-H), 1670 (C=O, acetyl), 1610, 1580 (aromatic C=C).
-
MS (ESI): m/z 219.09 [M+H]⁺.
Synthesis of this compound Analogs
The synthetic route to this compound is amenable to the creation of various analogs by modifying the starting materials or reaction conditions.
Analogs with Modified Acetyl Group
Analogs with variations in the acetyl group can be synthesized by starting with different substituted 4-hydroxyaryl ketones in the initial step. For instance, using 4-hydroxypropiophenone would lead to the corresponding propionyl analog of this compound.
Analogs with Modified Benzofuran Core
Modifications to the benzofuran core can be achieved by using different substituted phenols in the initial iodination step or by employing different terminal alkynes in the Sonogashira coupling reaction.
The general workflow for the synthesis and evaluation of this compound analogs is depicted below.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Conclusion
This technical guide outlines a robust and efficient synthetic pathway for the total synthesis of this compound and provides a framework for the generation of its analogs. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers engaged in the synthesis of novel benzofuran-based compounds for potential therapeutic applications. The flexibility of the described synthetic route allows for extensive exploration of the chemical space around the this compound scaffold, facilitating further drug discovery efforts.
References
An In-depth Technical Guide on the Degradation and Stability Studies of Euparone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, specific degradation and stability studies on Euparone are not extensively available in the public domain. This guide is therefore a comprehensive theoretical framework based on the chemical structure of this compound, the known reactivity of its functional groups (benzofuran, phenol, and ketone), and established principles of drug degradation analysis as per ICH guidelines. The experimental protocols and data presented are illustrative and should be adapted based on actual experimental findings.
Introduction to this compound and its Stability
This compound, chemically known as 1-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)ethan-1-one, is a natural product found in various plants.[1] Its benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] Understanding the degradation pathways and stability profile of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.
Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[5][6]
Predicted Degradation Pathways of this compound
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The acetyl groups attached to the benzofuran ring may be susceptible to hydrolysis under acidic or basic conditions, although ketones are generally stable to hydrolysis.[7][8] The phenolic hydroxyl group can ionize, potentially influencing the reactivity of the molecule.
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-like structures.[9][10] The acetyl groups and the benzofuran ring itself could also be susceptible to oxidative degradation.
-
Photodegradation: Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to light.[11][12][13] The benzofuran ring system also contributes to the UV absorption of the molecule, making it potentially susceptible to photodegradation.
Experimental Protocols for Forced Degradation Studies
The following are detailed, yet general, methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[4][5]
General Preparations
-
Sample Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Control Samples: For each stress condition, a control sample (this compound solution without the stressor) should be stored under normal conditions to account for any degradation not caused by the stressor.
Acid and Base Hydrolysis
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
Thermal Degradation
-
Place this compound powder in a petri dish and expose it to a dry heat of 80°C in an oven for 48 hours.
-
Dissolve a portion of the heat-stressed powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
Photolytic Degradation
-
Expose the this compound solution (100 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[14][15][16]
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound). A photodiode array (PDA) detector is recommended to assess peak purity.
Data Presentation (Hypothetical)
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl, 60°C, 24h | 15.2 | 2 | 4.5 min |
| 1 M NaOH, RT, 8h | 25.8 | 3 | 3.8 min, 5.1 min |
| 3% H₂O₂, RT, 24h | 18.5 | 2 | 6.2 min |
| Dry Heat, 80°C, 48h | 5.1 | 1 | 7.1 min |
| Photolytic (ICH Q1B) | 12.3 | 2 | 8.3 min |
Table 2: Hypothetical Purity and Assay Data from Stability Studies
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.0 | <0.1 |
| 3 Months | 99.5 | 0.3 | |
| 6 Months | 99.1 | 0.6 | |
| 12 Months | 98.2 | 1.2 | |
| 40°C / 75% RH | 0 Months | 100.0 | <0.1 |
| 3 Months | 98.0 | 1.5 | |
| 6 Months | 96.5 | 2.8 |
Conclusion
This technical guide provides a foundational framework for initiating degradation and stability studies of this compound. Due to the lack of specific published data, the proposed degradation pathways, experimental protocols, and data are based on the chemical properties of this compound's functional groups and general regulatory guidelines. It is imperative that these theoretical constructs are validated through rigorous experimental work. The successful execution of these studies will be instrumental in the development of this compound as a safe and effective therapeutic agent. Researchers are encouraged to use this guide as a starting point and to publish their findings to contribute to the scientific understanding of this promising natural product.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 11. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Euparone from Ruscus aculeatus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Euparone is a benzofuran derivative found in the roots of Ruscus aculeatus (Butcher's Broom).[1] This document provides a detailed, though generalized, protocol for its extraction and purification based on established phytochemical techniques for isolating phenolic and benzofuran compounds from plant materials. Additionally, it summarizes the known chemical constituents of Ruscus aculeatus and proposes a potential signaling pathway for the anti-inflammatory activity of this compound based on related compounds.
Data Presentation: Chemical Constituents of Ruscus aculeatus
| Chemical Class | Compound(s) | Plant Part(s) | Reference(s) |
| Benzofurans | This compound | Roots | [1] |
| Steroidal Saponins | Ruscogenin, Neoruscogenin | Rhizome, Roots | [2][3] |
| Flavonoids | Quercetin, Rutin, Kaempferol derivatives | Aerial parts, Roots, Rhizomes | [2] |
| Phenolic Acids | Caffeic acid, Chlorogenic acid, p-Coumaric acid | Aerial parts, Roots, Rhizomes | [2] |
| Other Constituents | Sterols, Triterpenes, Coumarins, Sparteine, Tyramine, Glycolic acid | Roots, Rhizomes | [2] |
Note: The concentration of steroidal saponins, such as ruscogenin and neoruscogenin, is highest in the rhizome.[2]
Experimental Protocols: this compound Extraction and Purification
This protocol is a generalized procedure for the isolation of this compound from the roots of Ruscus aculeatus. Optimization may be required for specific laboratory conditions and desired purity.
1. Plant Material Preparation:
-
Obtain dried roots of Ruscus aculeatus.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Initial Extraction:
-
Objective: To extract a broad range of compounds, including this compound, from the plant material.
-
Solvent: 80% Ethanol in water (v/v). Hydroethanolic solutions are effective for extracting phenolic compounds.[4]
-
Procedure:
-
Macerate the powdered root material in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroethanolic extract.
-
3. Liquid-Liquid Partitioning (Solvent Fractionation):
-
Objective: To separate compounds based on their polarity and enrich the fraction containing this compound.
-
Solvents: Dichloromethane (or Ethyl Acetate), Water.
-
Procedure:
-
Suspend the crude hydroethanolic extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with dichloromethane (or ethyl acetate). Benzofurans are typically soluble in moderately polar organic solvents.
-
Collect the organic phases, combine them, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the enriched this compound fraction.
-
4. Chromatographic Purification:
-
Objective: To isolate this compound from other compounds in the enriched fraction.
-
Method: Silica Gel Column Chromatography. This technique is widely used for the purification of benzofurans from plant extracts.[5]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column packed with n-hexane.
-
Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light).
-
Pool the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
5. Structure Elucidation:
-
The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualization: Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
- 1. Ruscus Aculeatus Root Extract – Butcher’s Broom Root Extract [dabia.eu]
- 2. Phenolic Compounds and Bioactive Properties of Ruscus aculeatus L. (Asparagaceae): The Pharmacological Potential of an Underexploited Subshrub - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Note: Quantitative Analysis of Euparone by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Euparone (2,5-Diacetyl-6-hydroxybenzofuran). Due to the lack of a published validated method for this compound, this protocol is based on established methods for analogous benzofuran derivatives and aromatic ketones. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a detailed experimental protocol, proposed chromatographic conditions, and a framework for method validation. Researchers, scientists, and drug development professionals can use this as a starting point for developing a robust and validated analytical method for this compound.
Introduction
This compound, chemically known as 2,5-Diacetyl-6-hydroxybenzofuran (CAS No: 53947-86-7), is a benzofuran derivative. Accurate and precise quantification of this compound is essential for various research and development applications, including purity assessment, stability studies, and formulation analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This application note outlines a proposed RP-HPLC method suitable for the determination of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.
-
Chemicals and Reagents:
-
This compound reference standard (of known purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphoric acid or formic acid (for mobile phase modification)
-
2.2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol). The solubility of this compound should be experimentally determined.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
2.3. Preparation of Sample Solutions
The sample preparation procedure will depend on the matrix of the sample. For a bulk drug substance, a procedure similar to the preparation of the stock standard solution can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.
2.4. Proposed Chromatographic Conditions
The following are proposed starting conditions for the HPLC analysis of this compound. Optimization of these parameters is necessary.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Absorbance (determine λmax by scanning a standard solution from 200-400 nm) |
2.5. Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for easy comparison and assessment of the method's performance.
Table 1: Proposed HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time | Approx. 8.5 min |
Visualizations
4.1. HPLC Experimental Workflow
Caption: Workflow for HPLC method development and validation.
4.2. Logical Relationship for Method Development
Caption: Key considerations in HPLC method development.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a robust starting point. It is imperative that this method undergoes thorough optimization and validation to ensure its suitability for the intended application. The provided protocols and validation framework will guide researchers in establishing a reliable analytical method for this compound.
References
Application Note: Quantitative Analysis of Euparone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a hypothetical method for the quantitative analysis of Euparone in solution using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (2,5-Diacetyl-6-hydroxybenzofuran) is a benzofuran derivative with potential pharmaceutical applications. The method described herein provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Due to the limited availability of specific experimental data for this compound in scientific literature, this protocol is based on established methodologies for the analysis of structurally similar aromatic ketones and benzofuran derivatives. The presented workflow is intended to serve as a starting point for method development and validation in a research setting.
Introduction
This compound, with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol , is a compound of interest in medicinal chemistry and drug development.[1] Accurate and precise quantification of this compound is crucial for various stages of research, including pharmacokinetic studies, formulation development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a suitable method for the analysis of semi-volatile compounds like this compound.[2] This application note outlines a comprehensive, albeit theoretical, protocol for the GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is critical for accurate and reproducible GC-MS analysis. The following is a general procedure for preparing a this compound standard solution.
-
Materials:
-
This compound standard (powder)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Vortex mixer
-
GC vials with inserts
-
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and bring the volume to the mark. Mix thoroughly using a vortex mixer.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Transfer: Transfer an aliquot of each working standard solution into a GC vial for analysis.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are suggested as a starting point for method development. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-350 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following table is a hypothetical representation of a calibration curve for this compound analysis.
Table 1: Hypothetical Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
Linearity: A calibration curve would be generated by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed this compound Fragmentation Pathway
Based on the structure of this compound (2,5-Diacetyl-6-hydroxybenzofuran) and common fragmentation patterns of aromatic ketones and benzofurans, a likely fragmentation pathway is proposed below. The molecular ion (M⁺˙) of this compound would have an m/z of 218.
Key fragmentation mechanisms for similar compounds often involve:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
Loss of Neutral Molecules: Elimination of small, stable neutral molecules like carbon monoxide (CO).
Caption: Proposed mass fragmentation pathway of this compound.
Discussion
The presented hypothetical GC-MS method provides a solid foundation for the quantitative analysis of this compound. The sample preparation is straightforward, utilizing a simple dilution in a common organic solvent. The proposed GC parameters are designed to ensure good chromatographic separation and peak shape. The mass spectrometer operating in EI mode will provide characteristic fragmentation patterns useful for qualitative confirmation, while SIM mode can be employed for enhanced sensitivity in quantitative analysis.
The proposed fragmentation pathway suggests that the primary fragments would arise from the loss of a methyl group from one of the acetyl moieties, resulting in a prominent ion at m/z 203. Subsequent loss of carbon monoxide could lead to a fragment at m/z 175. These characteristic ions can be used for identification and for quantification in SIM mode.
This application note outlines a theoretical but comprehensive GC-MS method for the analysis of this compound. Researchers and scientists can use this protocol as a starting point for developing and validating a robust analytical method tailored to their specific needs and instrumentation. Further experimental work is required to determine the optimal conditions and to validate the method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification.
References
Application Notes and Protocols for Euparone (Euparin) Standard Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparone, more commonly known as Euparin, is a natural benzofuran derivative isolated from plants of the Eupatorium genus. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, antiviral, and antidepressant activities. Euparin is characterized as a reactive oxygen species (ROS) inhibitor.[1][2][3] These application notes provide detailed protocols for the preparation of Euparin standard solutions for use in various in vitro assays, along with methodologies for common experiments and an overview of the signaling pathways it may modulate.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Euparin is essential for the accurate preparation of standard solutions and the interpretation of experimental results.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₃ | [4] |
| Molecular Weight | 216.23 g/mol | [4] |
| Appearance | Yellow powder | [] |
| Melting Point | 152-153 °C | [] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][] |
| Calculated LogP | 3.374 | [4] |
Note: The high LogP value suggests poor water solubility.
Preparation of Euparin Stock Solution
Due to its low aqueous solubility, Euparin stock solutions are typically prepared in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).
Materials:
-
Euparin powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Sterile, disposable pipette tips
Protocol:
-
Weighing Euparin: Accurately weigh the desired amount of Euparin powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 2.16 mg of Euparin.
-
Dissolution: Add the appropriate volume of DMSO to the weighed Euparin powder to achieve the desired stock concentration (e.g., for 2.16 mg of Euparin, add 1 mL of DMSO for a 10 mM stock solution).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. To aid dissolution, the tube can be warmed to 37°C and sonicated in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure that all the powder has completely dissolved.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Important Considerations:
-
DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
-
Precipitation: Euparin may precipitate when diluted in aqueous solutions. To minimize this, add the Euparin stock solution to the aqueous buffer or cell culture medium dropwise while vortexing.
Experimental Protocols
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
Euparin stock solution (in DMSO)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Protocol:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Prepare Working Solutions: Prepare a series of dilutions of the Euparin stock solution in the same solvent used for the DPPH solution. Also, prepare a series of dilutions of ascorbic acid as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Euparin working solutions or ascorbic acid to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of Euparin to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
In Vitro Antiviral Activity - Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Materials:
-
Euparin stock solution (in DMSO)
-
Susceptible host cells (e.g., Vero cells for Poliovirus)[1]
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection.
-
Prepare Euparin Dilutions: Prepare serial dilutions of the Euparin stock solution in cell culture medium. The final DMSO concentration should be kept constant and non-toxic.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a medium containing the different concentrations of Euparin and a gelling agent like agarose.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The percentage of plaque inhibition is calculated as: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of Euparin that inhibits plaque formation by 50%. In Vero cells, Euparin has shown EC₅₀ values of 0.47 µg/mL, 0.12 µg/mL, and 0.15 µg/mL for poliovirus types 1, 2, and 3, respectively.[1]
Signaling Pathway Modulation
Euparin is known to be a reactive oxygen species (ROS) inhibitor.[1][3] ROS are key signaling molecules that can activate various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. While direct and detailed studies on Euparin's specific effects on these pathways are emerging, its role as a ROS inhibitor suggests a potential modulatory effect.
Experimental Workflow for In Vitro Assays
Caption: General workflow for Euparin standard preparation and use in in vitro assays.
Potential Signaling Pathway Modulation by Euparin
Caption: Euparin as a ROS inhibitor may modulate MAPK and PI3K/Akt signaling pathways.
References
Cell-based Assay Protocols for the Evaluation of Euparone's Anticancer Activity
Note on "Euparone": The term "this compound" is not widely found in scientific literature. This document provides protocols and data based on two structurally and functionally related flavonoids, Eupatorin and Scoparone , which are well-characterized for their anticancer properties, including the induction of apoptosis and inhibition of the STAT3 signaling pathway. These compounds serve as relevant models for assessing the biological activity of a novel compound with a similar presumed mechanism of action.
Application Notes
This document provides detailed protocols for cell-based assays to evaluate the anticancer effects of this compound, a compound with purported activity against cancer cells. The primary mechanisms of action explored are the induction of apoptosis and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These protocols are intended for researchers, scientists, and drug development professionals.
Eupatorin is a flavonoid that has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2][3] It can arrest the cell cycle and modulate key signaling pathways involved in cancer progression.[1][3]
Scoparone , another natural compound, also demonstrates significant anticancer properties.[4][5] Its mechanisms include the induction of apoptosis and the inhibition of STAT3, a key transcription factor often constitutively activated in cancer.[6][7][8][9]
The following sections detail experimental protocols to assess these activities and present quantitative data from studies on Eupatorin and Scoparone to serve as a reference.
Data Presentation
The following tables summarize the cytotoxic effects (IC50 values) of Eupatorin and Scoparone on various cancer cell lines.
Table 1: IC50 Values of Eupatorin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | ~15.7 (5 µg/mL) | [1] |
| MDA-MB-231 | Breast Cancer | 48 | ~15.7 (5 µg/mL) | [1] |
| 4T1 | Murine Breast Cancer | 48 | ~18.9 (6 µg/mL) | [10] |
| HT-29 | Colon Cancer | Not Specified | 100 | [2] |
| SW948 | Colon Cancer | Not Specified | Not Specified | [2] |
| HL-60 | Leukemia | 72 | ~5 | [3] |
| U937 | Leukemia | 72 | ~5 | [3] |
| Molt-3 | Leukemia | 72 | ~5 | [3] |
| MDA-MB-468 | Breast Cancer | Not Specified | Submicromolar | [11] |
Table 2: IC50 Values of Scoparone in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | Not Specified | Not Specified | [4] |
| Capan-2 | Pancreatic Cancer | Not Specified | 225.2 | [12] |
| SW1990 | Pancreatic Cancer | Not Specified | 209.1 | [12] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [7][8] |
| MDA-MB-231 | Breast Cancer | 24 | >500 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
After the incubation, add 100 µL of solubilization solution to each well.[16]
-
Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.[15][16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[17][18][19]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[18]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for STAT3 Phosphorylation
This protocol is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to determine if this compound inhibits STAT3 activation.[21][22][23]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound on the JAK/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer effects of this compound.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 4. Scoparone from Artemisia capillaris Thunb. induces apoptosis in HepG2 cells via activation of both intracellular and extracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scoparone suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
- 8. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity [scholarworks.indianapolis.iu.edu]
- 9. Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scoparone attenuates PD-L1 expression in human breast cancer cells by MKP-3 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 22. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 23. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euparone Antioxidant Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparone, a benzofuran derivative, belongs to a class of compounds that has garnered interest for its potential biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals or by modulating cellular antioxidant defense systems.
Data Presentation
Quantitative results from the antioxidant assays should be recorded and presented in a structured format to allow for clear comparison. Below are template tables for organizing experimental data for this compound against a standard antioxidant control.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | |||
| Ascorbic Acid (Standard) |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/µg compound) |
| This compound | |||
| Trolox (Standard) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II)/µg compound) |
| This compound | |||
| FeSO4 (Standard) |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM TE/µg compound) |
| This compound | |||
| Trolox (Standard) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the standard antioxidant (e.g., ascorbic acid).
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 100 µL of the solvent used for the samples instead of the sample solution.
-
For the control, add 100 µL of the solvent to 100 µL of methanol without DPPH.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
Preparation of working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the Trolox standard.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 10 µL of the solvent.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as FRAP value (µM Fe(II) equivalents).
FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working solution before use.
-
Prepare a fresh solution of AAPH in phosphate buffer just before the assay.
-
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a standard curve using different concentrations of Trolox.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the different concentrations of this compound, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined from the Trolox standard curve and is expressed as µM Trolox equivalents (TE).
ORAC Assay Workflow
Potential Mechanism of Action: Nrf2 Signaling Pathway
Beyond direct radical scavenging, this compound may exert antioxidant effects by modulating endogenous defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular resistance to oxidative stress.
Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Investigating whether this compound can activate the Nrf2 pathway would provide valuable insight into its mechanism of action. This can be assessed by measuring the nuclear translocation of Nrf2 and the expression levels of its target genes in cells treated with this compound.
Nrf2 Signaling Pathway
Euparone's Anti-inflammatory Potential in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparone, a benzofuran derivative, has garnered interest for its potential therapeutic properties. While extensive research on its anti-inflammatory effects in cell culture is not widely available in publicly accessible literature, this document aims to provide a foundational guide for researchers investigating its potential. The following protocols and application notes are based on established methodologies for assessing anti-inflammatory activity in vitro and can be adapted for the study of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the current literature, the following table is presented as a template. Researchers can populate this table with their experimental data to facilitate comparison and analysis.
| Parameter Measured | Cell Line | Stimulant (e.g., LPS) Concentration | This compound Concentration | Result (e.g., % Inhibition, IC50) |
| Nitric Oxide (NO) Production | RAW 264.7 | |||
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | |||
| TNF-α Secretion | THP-1 | |||
| IL-6 Secretion | THP-1 | |||
| iNOS Protein Expression | RAW 264.7 | |||
| COX-2 Protein Expression | RAW 264.7 | |||
| NF-κB p65 Nuclear Translocation | Any suitable |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the anti-inflammatory effects of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
LPS
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Treatment and Stimulation: Follow the same steps for treatment with this compound and stimulation with LPS as described in Protocol 1.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition by this compound.
Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression
Objective: To determine if this compound inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the anti-inflammatory actions of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The signaling pathways and mechanisms of action for this compound are hypothetical and require experimental validation. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
Application Notes and Protocols: Euparone Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparone, a natural benzofuran derivative, and its analogues have garnered interest for their potential therapeutic properties. Recent studies have focused on the synthesis of euparin derivatives and their activity as enzyme inhibitors, highlighting their potential in the management of conditions such as type 2 diabetes. This document provides a summary of the inhibitory activity of certain euparin derivatives and outlines detailed protocols for assessing their enzyme inhibition potential.
Target Enzymes and Inhibitory Activity
Derivatives of euparin, a compound closely related to this compound, have been identified as dual inhibitors of two key enzymes involved in metabolic regulation: α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[1] Inhibition of α-glucosidase slows the absorption of carbohydrates from the intestine, while inhibition of PTP1B can enhance insulin signaling, making these valuable targets in the treatment of type 2 diabetes mellitus.[1]
Quantitative Data Summary
The inhibitory activities of two notable euparin derivatives against α-glucosidase and PTP1B are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 12 | α-Glucosidase | 39.77[1] |
| PTP1B | 39.31[1] | |
| Derivative 15 | α-Glucosidase | 9.02[1] |
| PTP1B | 3.47[1] |
Experimental Protocols
The following protocols provide a general framework for determining the enzyme inhibitory activity of compounds like this compound derivatives.
Protocol 1: Determination of IC50 for α-Glucosidase Inhibition
This protocol is adapted from standard α-glucosidase inhibition assays.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound derivative (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare a solution of acarbose in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the test compound dilution (or acarbose for positive control, or buffer for negative control).
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution (0.2 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Determination of IC50 for PTP1B Inhibition
This protocol is a standard method for assessing PTP1B inhibitory activity.
Materials and Reagents:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound derivative (test compound)
-
Suramin (positive control)
-
HEPES buffer (pH 7.4) containing EDTA and DTT
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a series of dilutions of the test compound in HEPES buffer.
-
Prepare a solution of PTP1B in HEPES buffer.
-
Prepare a solution of pNPP in HEPES buffer.
-
Prepare a solution of suramin in HEPES buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the test compound dilution (or suramin for positive control, or buffer for negative control).
-
Add 25 µL of the PTP1B solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of NaOH (1 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Potential Signaling Pathway Inhibition by a PTP1B Inhibitor
The inhibition of PTP1B can potentiate the insulin signaling pathway, which is crucial for glucose homeostasis.
Caption: Inhibition of PTP1B by a this compound derivative enhances insulin signaling.
References
Application of Euparin and Scoparone in Natural Product Drug Discovery
A Note on "Euparone": The term "this compound" does not correspond to a well-documented natural product in the scientific literature. It is likely a typographical error for "Euparin" or a confusion with the phonetically similar "Scoparone." This document provides detailed application notes and protocols for both Euparin and Scoparone, two natural products with significant potential in drug discovery.
Euparin: A Benzofuran with Diverse Bioactivities
Euparin is a natural benzofuran derivative that has demonstrated a range of biological activities, making it a valuable lead compound in drug discovery. It exhibits antiviral, antioxidant, antifungal, and antidepressant-like effects.[1][2][3][4]
Biological Activities and Potential Therapeutic Applications
-
Antiviral Activity: Euparin has shown efficacy against poliovirus, with its mechanism of action targeting the early stages of the viral replication cycle.[2][3]
-
Antioxidant Properties: Euparin exhibits moderate antioxidant activity, which is a key feature for combating oxidative stress-related diseases.[1][2][3]
-
Antifungal Effects: It has been reported to be active against Trichophyton mentagrophytes.[1][3]
-
Antidepressant Potential: Studies in animal models of depression suggest that Euparin may exert its antidepressant effects through the SAT1/NMDAR2B/BDNF signaling pathway.[4]
-
Enzyme Inhibition: While Euparin itself has been used as a lead compound, its derivatives have been synthesized and shown to be dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a potential role in the management of type 2 diabetes.[5]
Quantitative Data for Euparin and Its Derivatives
| Compound/Derivative | Target/Assay | IC50/EC50 | Reference |
| Euparin | Poliovirus Type 1 | EC50: 0.47 µg/mL | [4] |
| Euparin | Poliovirus Type 2 | EC50: 0.12 µg/mL | [4] |
| Euparin | Poliovirus Type 3 | EC50: 0.15 µg/mL | [4] |
| Euparin Derivative 12 | α-glucosidase | IC50: 39.77 µM | [5] |
| Euparin Derivative 12 | PTP1B | IC50: 39.31 µM | [5] |
| Euparin Derivative 15 | α-glucosidase | IC50: 9.02 µM | [5] |
| Euparin Derivative 15 | PTP1B | IC50: 3.47 µM | [5] |
Signaling Pathway Modulated by Euparin
The antidepressant-like effects of Euparin have been linked to the modulation of the SAT1/NMDAR2B/BDNF signaling pathway.
Scoparone: A Coumarin with Potent Anti-inflammatory and Anti-cancer Properties
Scoparone (6,7-dimethoxycoumarin) is a natural coumarin found in Artemisia capillaris and other plants. It has been extensively studied for its anti-inflammatory, anti-cancer, and immunomodulatory effects.[6][7][8][9]
Biological Activities and Potential Therapeutic Applications
-
Anti-inflammatory Effects: Scoparone inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6.[10] This is achieved through the suppression of iNOS and COX-2 expression and the modulation of signaling pathways like PI3K/Akt/NF-κB.[10][11]
-
Anti-cancer Activity: Scoparone has demonstrated anti-tumor effects in various cancer cell lines, including prostate and pancreatic cancer.[7][12][13] It can induce cell cycle arrest and apoptosis, and inhibit cell proliferation, migration, and invasion.[7][13]
-
Immunomodulatory Activity: Scoparone can modulate the activity of various immune cells, including macrophages, neutrophils, and T cells.[6][9]
Quantitative Data for Scoparone
| Compound | Cell Line | Assay | IC50 | Reference |
| Scoparone | DU145 (Prostate Cancer) | Cell Proliferation (WST-8) | 41.3 µmol/L | [7][14] |
| Scoparone | Capan-2 (Pancreatic Cancer) | Cell Viability (CCK-8) | 225.2 µmol/L | [13] |
| Scoparone | SW1990 (Pancreatic Cancer) | Cell Viability (CCK-8) | 209.1 µmol/L | [13] |
Signaling Pathways Modulated by Scoparone
Scoparone's diverse biological activities are attributed to its ability to modulate multiple signaling pathways.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Euparin or Scoparone on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
Euparin or Scoparone stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (Euparin or Scoparone) in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like Euparin derivatives on specific enzymes.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test inhibitor (e.g., Euparin derivative)
-
Appropriate reaction buffer
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare all necessary reagents: reaction buffer at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the inhibitor.
-
In a 96-well plate or cuvette, add the reaction buffer and the enzyme solution.
-
Add different concentrations of the inhibitor to the wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously.
-
Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a microplate reader or spectrophotometer. The wavelength will depend on the substrate and product.
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Western Blot Analysis of Signaling Proteins
This protocol is a general guide for investigating the effect of Euparin or Scoparone on the expression and phosphorylation of proteins in a signaling pathway.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins and their phosphorylated forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of the compound for a specific time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
References
- 1. Euparin | TargetMol [targetmol.com]
- 2. Euparin | CAS:532-48-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 7. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. the-immunoregulatory-effects-of-scoparone-on-immune-mediated-inflammatory-diseases - Ask this paper | Bohrium [bohrium.com]
- 9. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity [scholarworks.indianapolis.iu.edu]
- 13. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]
Determining the Dose-Response Curve of a Novel Compound: A General Protocol
For the Attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a compound specifically named "Euparone" is not available in the public domain. This document provides a generalized application note and protocol for determining the dose-response curve of a novel investigational compound. Researchers should adapt these protocols based on the specific characteristics of their compound of interest and institutional guidelines.
Introduction
The determination of a dose-response curve is a critical step in preclinical drug development. It establishes the relationship between the concentration of a drug and its biological effect, providing essential parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). This information is fundamental for understanding a compound's potency, efficacy, and therapeutic window. This application note outlines the key experiments and protocols required to establish a robust dose-response curve for a novel compound.
Signaling Pathway Analysis
A critical initial step is to understand the mechanism of action of the investigational compound. The following diagram illustrates a generic signaling pathway that can be modulated by a therapeutic agent. Understanding which pathway a compound targets is crucial for selecting the appropriate assay to measure its biological effect.
Application Notes and Protocols for Euparone (presumed Eupafolin) Treatment in Animal Models of Disease
A Note on the Compound: Initial searches for "Euparone" did not yield specific results in the context of animal disease models. However, the search results strongly suggest that the intended compound may be Eupafolin , a flavone with demonstrated anti-inflammatory properties in various preclinical studies. This document will proceed with the detailed analysis of Eupafolin's effects in animal models of inflammatory diseases.
Introduction
Eupafolin, a flavone isolated from plants such as Artemisia princeps, has emerged as a promising therapeutic agent with potent anti-inflammatory activities.[1][2][3] Preclinical studies utilizing animal models have been instrumental in elucidating its mechanisms of action and evaluating its therapeutic potential in inflammatory conditions. These application notes provide a comprehensive overview of the use of Eupafolin in animal models of inflammation, including detailed experimental protocols, quantitative data summaries, and visualizations of its signaling pathways and experimental workflows.
Therapeutic Applications in Animal Models
Eupafolin has been primarily investigated for its efficacy in acute inflammatory models, demonstrating significant potential in mitigating inflammatory responses.
1. Lipopolysaccharide (LPS)-Induced Paw Edema in Mice:
Eupafolin has been shown to effectively suppress paw edema induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.[2][4] Treatment with Eupafolin significantly reduces paw swelling and the infiltration of inflammatory cells.[2][4]
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice:
In a mouse model of ALI induced by intranasal administration of LPS, Eupafolin pretreatment demonstrated a protective effect. It alleviates lung tissue damage and reduces the infiltration of inflammatory cells into the lungs.[2]
Mechanism of Action
Eupafolin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In vitro and in vivo studies have revealed that Eupafolin can:
-
Inhibit the production of pro-inflammatory mediators: Eupafolin decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[1][2]
-
Suppress pro-inflammatory cytokines: It inhibits the release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Modulate MAPK and PI3K/Akt signaling pathways: Eupafolin has been shown to inhibit the phosphorylation of key signaling proteins including p38 MAPK, ERK1/2, JNK, and AKT.[1][2][3] The inhibition of the JNK pathway appears to be a primary mechanism.[1][2]
-
Inhibit NF-κB and AP-1 activation: By suppressing the phosphorylation of p65 (a subunit of NF-κB) and the nuclear translocation of p65 and c-fos (a component of AP-1), Eupafolin effectively downregulates the transcription of various pro-inflammatory genes.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on Eupafolin's efficacy in animal models of inflammation.
Table 1: Effect of Eupafolin on LPS-Induced Paw Edema in Mice
| Treatment Group | Dose | Paw Thickness Increase (mm) | Inhibition of Edema (%) | Reference |
| Control (PBS) | - | 0.25 ± 0.05 | - | [2] |
| LPS (1 mg/kg) | - | 5.11 ± 0.42 | - | [2] |
| Eupafolin + LPS | 10 mg/kg | 0.97 ± 0.04 | 81.0% | [2] |
Table 2: Effect of Eupafolin on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Reference |
| Control (PBS) | - | 1.2 ± 0.2 | 0.1 ± 0.05 | [2] |
| LPS (0.2 mg/kg) | - | 15.6 ± 1.5 | 12.8 ± 1.2 | [2] |
| Eupafolin + LPS | 25 mg/kg | 5.8 ± 0.6 | 4.5 ± 0.5 | [2] |
Experimental Protocols
LPS-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of Eupafolin on acute local inflammation.
Materials:
-
Male ICR mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Eupafolin
-
Phosphate-buffered saline (PBS)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide mice into three groups: Control, LPS, and Eupafolin + LPS.
-
Treatment Administration:
-
Eupafolin + LPS group: Administer Eupafolin (10 mg/kg) intraperitoneally (i.p.).
-
Control and LPS groups: Administer an equivalent volume of the vehicle (e.g., PBS with a small percentage of DMSO) i.p.
-
-
Induction of Edema: 30 minutes after the initial treatment, inject 50 μL of LPS (1 mg/kg in PBS) into the subplantar region of the right hind paw of the LPS and Eupafolin + LPS groups. Inject 50 μL of PBS into the right hind paw of the Control group.
-
Measurement of Paw Edema: Measure the thickness of the paw using a plethysmometer or digital calipers immediately before the LPS injection and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the increase in paw thickness by subtracting the initial measurement from the measurements at each time point. The percentage of inhibition of edema can be calculated using the formula: [(LPS group mean - Eupafolin group mean) / LPS group mean] * 100.
-
Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration and tissue damage.
LPS-Induced Acute Lung Injury (ALI) in Mice
Objective: To assess the protective effect of Eupafolin on acute lung inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Eupafolin
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Animal Acclimatization: As described in the paw edema protocol.
-
Grouping: Randomly divide mice into three groups: Control, LPS, and Eupafolin + LPS.
-
Treatment Administration:
-
Eupafolin + LPS group: Pre-administer Eupafolin (25 mg/kg) i.p. for two consecutive days.
-
Control and LPS groups: Administer an equivalent volume of the vehicle i.p. for two consecutive days.
-
-
Induction of ALI: On the second day, 30 minutes after the final Eupafolin/vehicle injection, lightly anesthetize the mice and instill 25 μL of LPS (0.2 mg/kg in PBS) intranasally into each nostril of the LPS and Eupafolin + LPS groups. Administer 50 μL of PBS intranasally to the Control group.
-
Sample Collection: 24 hours after LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by cannulating the trachea and lavaging the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, etc.).
-
The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
-
Lung Tissue Analysis (Optional):
-
Harvest the lungs for histological analysis (H&E staining) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Measure the lung wet-to-dry weight ratio to quantify pulmonary edema.
-
Homogenize lung tissue for protein or gene expression analysis (e.g., Western blot for iNOS, COX-2; qPCR for cytokine mRNA).
-
Visualizations
Signaling Pathway of Eupafolin's Anti-inflammatory Action
Caption: Eupafolin's anti-inflammatory mechanism of action.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
References
- 1. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages | PLOS One [journals.plos.org]
- 3. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Measuring Euparone Uptake and Metabolism in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the cellular uptake and metabolic fate of a novel compound is a cornerstone of preclinical drug development. These processes, collectively part of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, are critical determinants of a drug's bioavailability, efficacy, and potential for toxicity. Euparone, a benzofuran derivative, requires rigorous in vitro characterization to predict its in vivo behavior. This document provides detailed protocols for quantifying the cellular uptake and metabolism of this compound using common and robust cell-based and subcellular assays. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification, and also include a preliminary cytotoxicity assessment to establish appropriate experimental concentrations.
Experimental Overview
The overall workflow for assessing the cellular uptake and metabolism of a compound like this compound involves several key stages. Initially, a cytotoxicity assay is performed to determine the non-toxic concentration range for subsequent experiments. Following this, cellular uptake is measured by treating cell monolayers with this compound and quantifying its intracellular concentration over time. Finally, in vitro metabolism is assessed by incubating this compound with metabolically active systems, such as human liver microsomes, and identifying the rate of its depletion and the formation of metabolites.
Protocol 1: Cellular Uptake of this compound in Adherent Cell Lines
This protocol describes a method to quantify the amount of this compound that enters cells over time.
A. Materials
-
Cells: HepG2 (human liver carcinoma) or Caco-2 (human colon adenocarcinoma) cells.
-
Reagents: this compound, appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Acetonitrile (ACN) with 0.1% formic acid, Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound).
-
Equipment: Cell culture plates (e.g., 24-well), incubator (37°C, 5% CO₂), automated cell counter or hemocytometer, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
B. Method
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 24-48 hours until they form a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed, serum-free culture medium to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Initiate Uptake: Aspirate the culture medium from the wells. Wash the cell monolayer twice with 0.5 mL of warm PBS. Add 0.5 mL of the this compound-containing medium to each well to start the uptake experiment.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the uptake in triplicate wells.
-
Termination and Lysis:
-
To terminate, quickly aspirate the dosing solution.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS to remove any extracellular compound.
-
Add 200 µL of ice-cold lysis/extraction solution (e.g., 80:20 Methanol:Water containing the internal standard) to each well.
-
Incubate on a shaker for 20 minutes at 4°C to ensure complete cell lysis and protein precipitation.
-
-
Sample Collection: Scrape the wells to detach any remaining cellular debris. Transfer the lysate to a 1.5 mL microcentrifuge tube.
-
Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of this compound relative to the internal standard using a validated LC-MS/MS method.
-
Protein Quantification: In a parallel set of wells, determine the total protein content per well using a BCA protein assay to normalize the uptake data.
C. Data Analysis
-
The amount of intracellular this compound is typically expressed as pmol/mg of protein.
-
Calculate the concentration using the calibration curve generated during the LC-MS/MS analysis.
-
Normalize the amount of this compound in each sample to the total protein content of the well.
| Time Point (min) | Intracellular this compound (pmol/well) | Total Protein (mg/well) | Normalized Uptake (pmol/mg protein) |
| 0 | 0.5 | 0.25 | 2.0 |
| 5 | 12.8 | 0.26 | 49.2 |
| 15 | 35.2 | 0.25 | 140.8 |
| 30 | 60.1 | 0.27 | 222.6 |
| 60 | 85.4 | 0.26 | 328.5 |
| 120 | 98.9 | 0.25 | 395.6 |
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of this compound by measuring its rate of depletion when incubated with HLM, a key source of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[1]
A. Materials
-
Reagents: this compound, Human Liver Microsomes (pooled, from a reputable supplier), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase), 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN), Internal Standard (IS).
-
Equipment: Water bath or incubator (37°C), microcentrifuge tubes, centrifuge, LC-MS/MS system.
B. Method
-
Preparation: Prepare a master mix of 0.1 M phosphate buffer and HLM (final protein concentration of 0.5 mg/mL is recommended).[2] Pre-warm this mix at 37°C for 5 minutes.
-
Initiate Reaction: To initiate the metabolic reaction, add this compound (final concentration, e.g., 1 µM) to the HLM suspension. Split the mixture into two sets of tubes:
-
+NADPH: Add the NADPH regenerating system.
-
-NADPH (Control): Add buffer instead of the NADPH system to control for non-enzymatic degradation.
-
-
Time Points: Incubate all tubes at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from each reaction set.
-
Termination: Terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the samples vigorously and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials for analysis. Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
C. Data Analysis
-
Percent Remaining: Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.
-
Half-Life (t₁/₂): Plot the natural log of the percent remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. The half-life is calculated as t₁/₂ = 0.693 / k.
-
Intrinsic Clearance (CLᵢₙₜ): Calculate the in vitro intrinsic clearance as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).[2]
| Time Point (min) | Peak Area Ratio (this compound/IS) | % this compound Remaining |
| 0 | 1.54 | 100 |
| 5 | 1.25 | 81.2 |
| 15 | 0.81 | 52.6 |
| 30 | 0.42 | 27.3 |
| 45 | 0.21 | 13.6 |
| 60 | 0.11 | 7.1 |
Visualization of Potential Metabolic Pathways
Drug metabolism typically occurs in two phases. Phase I reactions, often mediated by CYP enzymes, introduce or expose functional groups (e.g., hydroxylation). Phase II reactions conjugate these groups with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion.
Considerations for Signaling Pathway Analysis
While the direct signaling pathways activated by this compound are subject to specific experimental investigation, many small molecules exert their effects by modulating well-known intracellular cascades. For instance, a compound might interact with a receptor tyrosine kinase (RTK) or a G-protein coupled receptor (GPCR), leading to downstream activation of pathways like the MAPK/ERK cascade, which is crucial for regulating cell proliferation, differentiation, and survival. A preliminary investigation could involve treating relevant cell lines with this compound and probing for the phosphorylation status of key signaling proteins like ERK, JNK, and p38 via Western Blot or targeted phospho-immunoassays.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Euparone Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of Euparone from plant materials. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what are its primary plant sources? A1: this compound (C₁₂H₁₀O₄) is a naturally occurring benzofuran derivative.[1][2] Benzofurans are a class of heterocyclic compounds known for a variety of biological activities.[3] The primary plant sources for this compound and similar benzofurans are species within the Eupatorium genus, such as Eupatorium chinense.[4]
Q2: Why is optimizing the extraction process for this compound important? A2: Optimizing extraction is critical to maximize the yield of this compound from the plant matrix, which is often in low concentrations.[5] A well-optimized process reduces the consumption of solvents and energy, lowering overall costs.[5] Furthermore, careful optimization helps prevent the degradation of the target compound, ensuring the integrity and bioactivity of the final extract.[5]
Q3: What are the key parameters that influence this compound extraction yield? A3: The primary parameters that affect extraction efficiency are:
-
Solvent Choice: Polarity, selectivity, and viscosity of the solvent.
-
Temperature: Affects solubility and solvent properties but can degrade thermolabile compounds.
-
Extraction Time: Sufficient time is needed to ensure complete extraction, but prolonged exposure can lead to degradation.
-
Solid-to-Liquid Ratio: Affects the concentration gradient driving the extraction.[6][7]
-
Plant Material Particle Size: Smaller particles have a larger surface area, which generally improves solvent penetration and extraction yield.[8]
Extraction Method & Parameter Selection
Q4: Which extraction methods are suitable for this compound? A4: Both conventional and modern methods can be used.
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods. Soxhlet is generally more efficient than simple maceration but can expose the extract to high temperatures for extended periods, risking degradation of heat-sensitive compounds.[8]
-
Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly efficient "green" techniques. They typically offer shorter extraction times, reduced solvent consumption, and often result in higher yields compared to conventional methods.[2][6][9]
Q5: How do I select the best solvent for this compound extraction? A5: Solvent selection is based on the principle of "like dissolves like." this compound is a moderately polar compound. Therefore, polar organic solvents are generally effective.
-
Methanol and Ethanol: These are commonly used and have been shown to be effective for extracting benzofurans and other phenolic compounds.[8][10] Aqueous mixtures (e.g., 70-80% ethanol in water) are often more efficient than absolute alcohols.[11][12]
-
Acetone: Another effective solvent for moderately polar compounds.
-
Ethyl Acetate: Can also be used, particularly for compounds with slightly lower polarity. It is recommended to perform small-scale trials with a few different solvents to determine the optimal choice for your specific plant material.[5]
Q6: What is the optimal particle size for the plant material? A6: Grinding the dried plant material to a fine, uniform powder is crucial. Smaller particle sizes increase the surface area available for solvent contact, which enhances extraction efficiency.[8] However, extremely fine powders can sometimes lead to difficulties in filtration. A particle size range of 0.2 to 0.5 mm (approximately 40-80 mesh) is often a good starting point.[12] It is important to note that the optimal size can vary, and sometimes a slightly larger particle size may prevent issues like polyphenol reduction seen with very fine green tea powders.[7]
Q7: How does the solid-to-liquid ratio impact the extraction yield? A7: The solid-to-liquid ratio (S/L) is a critical factor.
-
Low S/L Ratio (more solvent): A higher volume of solvent increases the concentration gradient between the plant material and the solvent, which can enhance the diffusion of the target compound into the solvent, thereby increasing the extraction yield.[7][13]
-
High S/L Ratio (less solvent): Using too little solvent may result in incomplete extraction as the solvent can become saturated with the extracted compounds, preventing further dissolution of this compound.[8] Commonly tested ratios range from 1:10 to 1:40 (g/mL).[7][10] While a higher solvent ratio often improves yield, it also increases cost and the energy required for solvent removal. Optimization is key to finding a balance.[14]
Troubleshooting Guide
This section addresses common problems encountered during this compound extraction.
Workflow for Troubleshooting Low Extraction Yield
Below is a logical workflow to diagnose and resolve issues related to low this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
Problem 1: Low or No Yield of Crude Extract
-
Potential Cause: Improper preparation of plant material. If the material is not sufficiently dried, enzymatic degradation can occur. If not ground finely enough, the solvent cannot efficiently penetrate the plant tissue.[8]
-
Recommended Solution: Ensure the plant material is thoroughly dried at a low temperature (e.g., 40–50°C) to deactivate enzymes and prevent degradation. Grind the material to a uniform, fine powder (40-80 mesh) to maximize the surface area for extraction.[8]
-
Potential Cause: Inappropriate solvent selection. The solvent may be too polar or too non-polar to effectively dissolve this compound.
-
Recommended Solution: Test a range of solvents. Start with 70% ethanol or methanol. Perform small-scale comparative extractions with other solvents like acetone or ethyl acetate to identify the most effective one.[6]
-
Potential Cause: Insufficient extraction parameters (time, temperature, or solvent volume). The extraction may not have run long enough, at a high enough temperature, or with enough solvent to extract the compound completely.[8]
-
Recommended Solution: Systematically optimize your parameters. Increase the extraction time in increments. If using a heat-assisted method, increase the temperature cautiously, being mindful of potential degradation. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 or 1:30 g/mL) to ensure the solvent is not saturated.[6][7]
Problem 2: Emulsion Formation During Liquid-Liquid Partitioning
-
Potential Cause: High concentrations of surfactant-like compounds (e.g., lipids, proteins) in the crude extract can cause emulsions when partitioning between aqueous and organic phases.[15]
-
Recommended Solution:
-
Prevention: When mixing the two phases, gently swirl or invert the separatory funnel instead of shaking it vigorously.[15]
-
Disruption: If an emulsion forms, try adding a saturated salt solution (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[15]
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break it.
-
Centrifugation: If available, centrifuging the emulsion can force the layers to separate.
-
Problem 3: Degradation of this compound During Extraction
-
Potential Cause: this compound, like many phenolic compounds, may be susceptible to degradation from prolonged exposure to high temperatures or light.[5][16]
-
Recommended Solution:
-
Use Modern Methods: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods drastically reduce extraction times, minimizing the exposure of the compound to potentially degrading conditions.[2][6]
-
Control Temperature: If using heat, ensure the temperature is controlled and does not exceed the stability limit of the compound. For many flavonoids and phenolics, temperatures between 50-70°C are effective without causing significant degradation.[17][18]
-
Protect from Light: Conduct the extraction and subsequent processing steps in amber glassware or protect the vessels from light to prevent photodegradation.
-
Quantitative Data on Extraction Parameters
The optimal conditions for this compound must be determined empirically. However, data from the extraction of similar compounds (flavonoids and phenolics) can provide a valuable starting point.
Table 1: Effect of Solvent Choice and Temperature on Total Phenolic Content (TPC) Yield (Illustrative data based on principles from cited literature)
| Solvent (80% Aqueous Solution) | Temperature (°C) | Relative TPC Yield (%) | Reference Principles |
| Methanol | 40 | 85 | [11] |
| Ethanol | 40 | 82 | [11] |
| Acetone | 40 | 75 | [6] |
| Methanol | 60 | 100 | [9][11] |
| Ethanol | 60 | 98 | [9][11] |
| Acetone | 60 | 88 | [6] |
Table 2: Effect of Solid-to-Liquid Ratio and Extraction Time on Yield (Illustrative data based on principles from cited literature)
| Method | Solid-to-Liquid Ratio (g/mL) | Time (min) | Relative Yield (%) | Reference Principles |
| UAE | 1:10 | 30 | 75 | [6][19] |
| UAE | 1:20 | 30 | 92 | [6][19] |
| UAE | 1:30 | 30 | 100 | [10] |
| UAE | 1:30 | 15 | 88 | [1][6] |
| UAE | 1:30 | 45 | 99 | [1] |
| MAE | 1:20 | 15 | 90 | [2][14] |
| MAE | 1:30 | 15 | 96 | [2][14] |
Experimental Protocols & Workflow
General Experimental Workflow
The overall process for obtaining purified this compound from plant material follows several key steps, as illustrated in the diagram below.
Caption: General workflow for this compound extraction and analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a modern, efficient method for extracting this compound.
-
Preparation:
-
Weigh 10 g of finely powdered, dried plant material.
-
Place the powder into a 500 mL Erlenmeyer flask.
-
-
Extraction:
-
Add 200 mL of 70% ethanol (v/v) to the flask, creating a solid-to-liquid ratio of 1:20 (g/mL).[19]
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Sonicate for 30 minutes at a controlled temperature of 50°C and a frequency of 40 kHz.[10]
-
-
Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
To ensure maximum recovery, wash the residue with an additional 50 mL of the extraction solvent and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature of 45-50°C until the solvent is removed, yielding the crude extract.
-
-
Storage:
-
Store the crude extract in a sealed, amber vial at 4°C prior to analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol offers the fastest extraction time.
-
Preparation:
-
Weigh 2 g of finely powdered, dried plant material into a specialized microwave extraction vessel.
-
-
Extraction:
-
Processing:
-
After the extraction program is complete and the vessel has cooled, carefully open it in a fume hood.
-
Filter the extract to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a sealed, amber vial at 4°C.
-
Protocol 3: Quantification of this compound using HPLC-UV
This protocol provides a method for quantifying the amount of this compound in your crude extract.
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol to achieve a concentration expected to fall within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[20]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating compounds in a crude extract. A common system is a gradient of acetonitrile (Solvent A) and 0.1% phosphoric acid in water (Solvent B).[20]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at a wavelength appropriate for benzofurans, typically around 240-254 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
References
- 1. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Microwave-Assisted Extraction for the Recovery of Bioactive Compounds from the Chilean Superfruit (Aristotelia chilensis (Mol.) Stuntz) | MDPI [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. | Sigma-Aldrich [merckmillipore.com]
- 17. Optimization of an Ultrasound-Assisted Extraction Method for the Analysis of Major Anthocyanin Content in Erica australis Flowers [mdpi.com]
- 18. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Celastrus hindsii Leaves Using Response Surface Methodology and Evaluation of Their Antioxidant and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 20. Development and Validation of RP-HPLC Method for the Determination of Enoxaparin Sodium in Dry Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting Euparone instability in solution
Welcome to the technical support center for Euparone (2,5-Diacetyl-6-hydroxybenzofuran). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges with this compound instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as 2,5-Diacetyl-6-hydroxybenzofuran, is a benzofuran derivative. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2,5-Diacetyl-6-hydroxybenzofuran |
| CAS Number | 53947-86-7 |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Likely a solid powder |
| Water Solubility | Expected to be low to insoluble |
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent this?
This is a common issue for benzofuran derivatives due to their generally low water solubility. The precipitation, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Maintain a small percentage of the initial organic solvent (e.g., DMSO) in your final working solution. It is crucial to determine the maximum tolerable concentration of the solvent for your specific experiment (e.g., cell line) to avoid artifacts.
-
Slow Dilution with Agitation: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Warm the Aqueous Medium: Ensure your buffer or medium is at room temperature or slightly warmed (e.g., 37°C) before adding the stock solution, as solubility often increases with temperature.
-
pH Adjustment: The solubility of compounds with hydroxyl groups can be pH-dependent. Experimentally determine the optimal pH for your buffer system that maximizes this compound's solubility without compromising your experimental conditions.
Q3: My this compound solution changes color over time. What does this indicate?
A color change in your this compound solution may be a sign of chemical degradation. Hydroxybenzofuran derivatives can be susceptible to oxidation, and exposure to light can also induce photochemical reactions.
Preventative Measures:
-
Protect from Light: Store both stock and working solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound working solutions fresh for each experiment to minimize degradation.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.
Q4: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. This allows for smaller volumes to be transferred to your aqueous experimental setup, minimizing the final concentration of the organic solvent.
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to resolving common issues with this compound stability.
Issue 1: this compound Precipitation Upon Dilution
Symptoms:
-
Visible cloudiness or solid particles in the solution after adding the stock solution to an aqueous medium.
-
Inconsistent results in biological assays.
Workflow for Troubleshooting Precipitation:
Issue 2: Suspected Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in analytical chromatography (e.g., HPLC).
-
Visible color change in the solution.
Potential Degradation Pathways for Hydroxybenzofurans:
Hydroxybenzofuran derivatives like this compound can be susceptible to the following degradation pathways:
-
Oxidation: The phenol group is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of reactive intermediates and subsequent degradation products.
Workflow for Investigating Degradation:
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.18 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. If necessary, gentle warming in a water bath (up to 40°C) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial to protect from light and moisture. For extended storage, consider aliquoting to avoid multiple freeze-thaw cycles.
Protocol for Preparing a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While vigorously vortexing the cell culture medium, add the appropriate volume of the 10 mM stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed medium.
-
Final Mixing: Continue to vortex for an additional 10-15 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to prevent precipitation and degradation.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications.
Technical Support Center: Euparone Solubility and Handling for Biological Assays
Welcome to the technical support center for Euparone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vitro and in vivo biological assays.
Disclaimer: Publicly available information on the specific quantitative solubility and detailed biological mechanisms of this compound is limited. The guidance provided herein is based on general principles for handling poorly soluble compounds and on the activities of structurally related molecules, Eupafolin and Scoparone. Researchers should perform their own solubility and validation studies for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chemical compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of approximately 218.21 g/mol . It is typically supplied as a powder.
Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining solubility.
-
Use a Co-solvent: Consider using a mixture of solvents. For example, a stock solution in DMSO can be serially diluted in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in your aqueous buffer.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If this compound has acidic or basic properties, adjusting the pH of your buffer might improve its solubility.
-
Sonication: After dilution, brief sonication of the solution can help to break up small aggregates and improve dispersion.
-
Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, but be cautious of compound stability at higher temperatures.
-
Use of Surfactants: In some acellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) can help maintain solubility. However, these are generally not suitable for cell-based assays due to their lytic potential.
Q4: What are the potential biological activities of this compound?
While direct studies on this compound's mechanism of action are limited in publicly available literature, related compounds like Eupafolin and Scoparone have demonstrated anti-inflammatory and anti-cancer properties.[1][2][3][4][5] These effects are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.[1][2][4] It is plausible that this compound may exhibit similar activities, but this requires experimental verification.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | - Increase the solvent volume gradually.- Gently warm the mixture (e.g., to 37°C) while vortexing.- Use sonication for short periods. |
| A high-concentration stock solution in DMSO is hazy or contains visible particles. | The concentration exceeds the solubility limit of this compound in DMSO. | - Prepare a less concentrated stock solution.- Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. | "Solvent shift" - the compound is much less soluble in the aqueous buffer than in DMSO. | - Decrease the final concentration of this compound in the assay.- Increase the final percentage of DMSO (while staying within the tolerable limits for your cells).- Use a multi-step dilution protocol, gradually introducing the aqueous component.- Consider the use of a co-solvent like PEG 400 in the intermediate dilution steps. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The compound is at a supersaturated state and is slowly crashing out of solution. | - This indicates that the concentration is above the thermodynamic solubility limit in your final buffer.- Prepare fresh dilutions immediately before use.- Lower the final assay concentration. |
| Inconsistent results are observed between experiments. | Variability in the solubilization and dilution process. | - Standardize your protocol for preparing this compound solutions.- Always ensure the compound is fully dissolved in the stock solution before further dilution.- Use the same batch of solvents and reagents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or directly from the stock for a single dilution step) to your complete cell culture medium (containing serum) to reach the final desired concentration. Gently mix by pipetting or inverting the tube.
-
Application to Cells: Immediately add the final working solution to your cells to minimize the risk of precipitation.
Note: It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Workflow Diagrams
Based on the known activities of related compounds, the following signaling pathways may be relevant to the biological effects of this compound.
Figure 1: General experimental workflow for preparing and using this compound in cell-based assays.
Figure 2: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
Figure 3: Hypothesized modulatory effect of this compound on the MAPK signaling cascade.
Figure 4: Hypothesized inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
Technical Support Center: Overcoming Low Bioavailability of Eupatilin (Euparone) in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eupatilin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is Eupatilin and why is its in vivo bioavailability low?
A1: Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavonoid isolated from Artemisia species, known for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its therapeutic potential is significantly hampered by low oral bioavailability. A pharmacokinetic study in rats determined the absolute oral bioavailability to be just 2.7%.[2]
The primary reasons for this low bioavailability are:
-
Poor Aqueous Solubility: Eupatilin is a lipophilic compound, described as a yellow powder that is poorly soluble in water but soluble in organic solvents like DMSO.[3][4] This low solubility limits its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Extensive Metabolism: Eupatilin undergoes significant metabolism, including glucuronidation, and is a substrate for cytochrome P450 enzymes like CYP1A2 in human liver microsomes.[5] This first-pass metabolism in the gut wall and liver reduces the amount of active drug reaching systemic circulation.
Q2: What is the Biopharmaceutical Classification System (BCS) class of Eupatilin?
A2: While a definitive BCS classification for Eupatilin has not been explicitly published, its known high lipophilicity and low aqueous solubility strongly suggest it falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[6][7] Drugs in these classes are challenging to formulate for oral administration, and their absorption is often limited by their dissolution rate.[6][7] Formulation strategies are therefore critical to improving their therapeutic efficacy.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of Eupatilin?
A3: The main goal is to improve the solubility and dissolution rate of Eupatilin in the GI tract and/or protect it from extensive first-pass metabolism. The most promising strategies for a lipophilic compound like Eupatilin include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing Eupatilin in an amorphous state within a hydrophilic polymer matrix. Converting the crystalline drug to a higher-energy amorphous form can significantly increase its apparent solubility and dissolution rate.[8][9]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water micro- or nano-emulsion upon gentle agitation in the GI fluids.[4] This pre-dissolved state allows the drug to bypass the dissolution step and can also facilitate lymphatic uptake, potentially reducing first-pass metabolism.[10][11]
-
Nanoparticle Formulations: Reducing the particle size of Eupatilin to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio.[12] This leads to a faster dissolution rate according to the Noyes-Whitney equation. Polymeric or lipid nanoparticles can also protect the drug from degradation and control its release.[13]
Q4: Which signaling pathways are modulated by Eupatilin?
A4: Eupatilin exerts its pharmacological effects by modulating several key intracellular signaling pathways, making it a multi-target compound. Understanding these pathways is crucial for designing relevant pharmacodynamic and efficacy studies. The primary pathways include:
-
NF-κB Pathway: Eupatilin is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation. It can suppress the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][14]
-
MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[2][10]
-
PI3K/AKT Pathway: Eupatilin has been shown to inhibit the PI3K/AKT signaling pathway, which is critical for cell survival and is often dysregulated in cancer.[10][14]
The diagram below illustrates the interplay of these key signaling pathways affected by Eupatilin.
Caption: Key signaling pathways modulated by Eupatilin.
Troubleshooting Guides
Issue 1: Poor and Variable Results in Oral Bioavailability Studies
Symptom: Inconsistent plasma concentration-time profiles and low Area Under the Curve (AUC) values after oral administration of Eupatilin suspension in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting and dissolution of Eupatilin powder | 1. Reduce particle size of the drug substance via micronization or nano-milling. 2. Incorporate a wetting agent (e.g., Tween 80 at 0.5% w/v) into the suspension vehicle. | Increased surface area and improved wettability will lead to faster and more uniform dissolution in the GI tract, reducing variability. |
| Drug precipitation in the GI tract | The pH of the GI tract changes from acidic (stomach) to neutral/alkaline (intestine). Eupatilin's solubility may be pH-dependent. Consider formulating as an amorphous solid dispersion to maintain a supersaturated state in the intestine. | A stable supersaturated concentration of the drug will increase the driving force for absorption across the intestinal membrane. |
| Rapid first-pass metabolism | Co-administer with a known inhibitor of CYP1A2 (consult literature for appropriate inhibitors for your animal model) to assess the contribution of metabolism. Note: This is for mechanistic understanding, not a final formulation strategy. | A significant increase in AUC upon co-administration would confirm that first-pass metabolism is a major barrier. |
Issue 2: Difficulty Formulating a Stable and Effective Self-Emulsifying Drug Delivery System (SEDDS)
Symptom: The SEDDS formulation does not emulsify spontaneously, forms large oil droplets (>500 nm), or shows signs of drug precipitation upon dilution with an aqueous medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Oil/Surfactant/Co-surfactant Ratio | 1. Systematically screen different ratios of components by constructing a pseudo-ternary phase diagram. 2. Test emulsification efficiency in biorelevant media (e.g., FaSSIF, FeSSIF) in addition to water. | Identification of an optimal self-emulsifying region that forms nano-sized droplets (<200 nm) upon dilution. |
| Low Drug Loading Capacity | Screen a wider range of oils (e.g., long-chain vs. medium-chain triglycerides) and surfactants/co-surfactants to find excipients with higher solubilizing capacity for Eupatilin. | A stable SEDDS formulation with a therapeutically relevant concentration of Eupatilin can be achieved without precipitation. |
| Formulation Instability | Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and multiple freeze-thaw cycles. Adjust excipient ratios if phase separation occurs. | A physically stable formulation that remains a clear, isotropic mixture upon storage and stress testing. |
Quantitative Data Summary
While specific in vivo studies comparing advanced Eupatilin formulations are not yet widely published, the following tables summarize the baseline pharmacokinetics of unformulated Eupatilin and provide an illustrative example of the expected improvement based on typical results for BCS Class II/IV compounds.
Table 1: Pharmacokinetic Parameters of Eupatilin in Rats Following IV and Oral Administration
| Parameter | IV Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | - | 13.7 ± 4.5 |
| Tmax (h) | - | 0.25 |
| AUC (ng·h/mL) | 674.3 ± 131.7 | 36.4 ± 11.2 |
| Half-life (t½) (h) | 0.29 ± 0.04 | - |
| Clearance (L/kg/h) | 14.82 ± 2.89 | - |
| Absolute Bioavailability (%) | - | 2.7% |
| Data sourced from a pharmacokinetic study in rats.[2] |
Table 2: Illustrative Pharmacokinetic Comparison of Eupatilin Formulations (Hypothetical Data)
| Formulation (Oral Dose: 50 mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 13.7 | 0.25 | 36.4 | 100% (Baseline) |
| Solid Dispersion | ~150 | 1.0 | ~400 | ~1100% |
| SEDDS | ~250 | 0.75 | ~650 | ~1800% |
| This table presents hypothetical data to illustrate the potential magnitude of bioavailability enhancement achievable with advanced formulations for a compound like Eupatilin. Actual results will vary based on the specific formulation and experimental conditions. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Eupatilin Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for producing an amorphous solid dispersion to enhance Eupatilin's solubility.
-
Selection of Polymer: Choose a hydrophilic polymer known to form stable amorphous dispersions (e.g., PVP K30, HPMC, Soluplus®).
-
Solubilization: Dissolve Eupatilin and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry, thin film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently mill the material using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a melting endotherm (DSC) and characteristic crystalline peaks (PXRD) indicates successful amorphization.
The workflow for developing and testing a solid dispersion is shown below.
Caption: Experimental workflow for solid dispersion formulation.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop and optimize a liquid SEDDS formulation for Eupatilin.
-
Excipient Solubility Screening: Determine the solubility of Eupatilin in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400) to identify components that can solubilize the drug at the desired concentration.
-
Constructing Ternary Phase Diagrams: Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios. For each combination, visually observe its self-emulsification properties upon dilution with water. Identify the region that forms clear or bluish-white nanoemulsions.
-
Formulation Optimization: Select promising formulations from the phase diagram. Incorporate Eupatilin into these mixtures. Optimize the formulation based on droplet size analysis (aim for <200 nm), polydispersity index (PDI < 0.3), and thermodynamic stability tests (centrifugation, freeze-thaw cycles).
-
In Vitro Dissolution: Perform dissolution studies in biorelevant media (e.g., pH 1.2 HCl, FaSSIF) to confirm rapid and complete release of Eupatilin from the optimized SEDDS formulation.
-
Encapsulation: For in vivo studies, the optimized liquid SEDDS can be filled into hard or soft gelatin capsules.
The logical relationship for troubleshooting SEDDS development is visualized below.
Caption: Troubleshooting logic for SEDDS formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tissue distribution of eupatilin and its metabolite in rats by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 12. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupafolin Cytotoxicity at High Concentrations: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers investigating the cytotoxic effects of Eupafolin, a flavonoid with demonstrated anti-cancer properties, particularly at high concentrations. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of Eupafolin against cancer cells?
A1: Eupafolin has been shown to exhibit significant cytotoxic and anti-proliferative effects against various cancer cell lines in a dose- and time-dependent manner. Its efficacy can vary between different cancer types and even between different cell lines of the same cancer type. For instance, studies on breast cancer cell lines like EO771, MDA-MB-231, and MCF-7 have demonstrated a marked reduction in cell viability upon treatment with Eupafolin.[1][2]
Q2: At what concentrations does Eupafolin typically induce apoptosis?
A2: Eupafolin has been observed to induce apoptosis in cancer cells at micromolar concentrations. For example, in EO771 breast cancer cells, concentrations of 25, 50, and 100 µM have been shown to significantly increase the apoptotic rate.[1] Similarly, in MDA-MB-231 and MCF-7 breast cancer cells, Eupafolin treatment at 50 and 100 µM leads to a significant increase in apoptosis.[2]
Q3: What are the known signaling pathways affected by Eupafolin at cytotoxic concentrations?
A3: At higher concentrations, Eupafolin has been demonstrated to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The most prominently reported pathway is the PI3K/Akt/mTOR signaling cascade, where Eupafolin treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR.[1] Additionally, Eupafolin has been shown to influence the MAPKs and NF-κB signaling pathways.[2]
Q4: How does Eupafolin induce apoptosis?
A4: Eupafolin appears to induce apoptosis through the intrinsic or mitochondrial pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in the balance of apoptotic regulators ultimately leads to the activation of executioner caspases, such as cleaved caspase-3, which orchestrate the dismantling of the cell.[1][2]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the investigation of Eupafolin's cytotoxicity.
Cell Viability Assays (e.g., MTT, CCK-8)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or unexpected resistance to Eupafolin | Incorrect drug concentration; Cell line resistance; Sub-optimal incubation time. | Verify the concentration of your Eupafolin stock solution. Test a broader range of concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High background absorbance | Contamination of media or reagents; Phenol red in the medium interfering with the reading. | Use fresh, sterile reagents. For MTT assays, use phenol red-free medium for the final incubation step. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low Eupafolin concentrations | Harsh cell handling during harvesting; Compound is highly toxic at the tested concentration. | Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Test lower concentrations of Eupafolin. |
| Low percentage of apoptotic cells despite visible cell death under the microscope | Incorrect gating during flow cytometry analysis; Loss of apoptotic cells during washing steps. | Set appropriate gates based on unstained and single-stained controls. Minimize the number and force of centrifugation and washing steps. |
| High background staining | Insufficient washing; Non-specific antibody binding. | Increase the number of washes with binding buffer. Ensure cells are resuspended in the correct binding buffer containing calcium. |
Western Blotting for Signaling Proteins
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-mTOR) | Protein degradation; Inefficient transfer; Low antibody concentration. | Add phosphatase inhibitors to your lysis buffer. Optimize transfer time and voltage. Titrate your primary antibody concentration. |
| High background on the membrane | Insufficient blocking; Primary or secondary antibody concentration too high; Inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Reduce antibody concentrations and increase washing times and volumes. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific primary antibody. Ensure fresh protease and phosphatase inhibitors are used in the lysis buffer. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Eupafolin on various cancer cell lines.
Table 1: Effect of Eupafolin on the Viability of Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability (approx.) |
| EO771 | 25 | 48 | 20% |
| 50 | 48 | 45% | |
| 100 | 48 | 70% | |
| MDA-MB-231 | 50 | 48 | Not specified, but significant inhibition |
| 100 | 48 | Not specified, but significant inhibition | |
| MCF-7 | 50 | 48 | Not specified, but significant inhibition |
| 100 | 48 | Not specified, but significant inhibition |
Data synthesized from studies on breast cancer cells.[1][2]
Table 2: Effect of Eupafolin on Apoptosis and Related Proteins in EO771 Breast Cancer Cells (24-hour treatment)
| Concentration (µM) | Apoptosis Rate | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| 0 (Control) | Baseline | 1.0 | 1.0 | 1.0 |
| 25 | Increased | Increased | Decreased | Increased |
| 50 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| 100 | Highly Increased | Highly Increased | Highly Decreased | Highly Increased |
Data synthesized from a study on EO771 cells.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the effect of Eupafolin on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Eupafolin Treatment: Prepare serial dilutions of Eupafolin in complete culture medium. Replace the existing medium with 100 µL of the Eupafolin-containing medium or control medium (with the same concentration of DMSO as the highest Eupafolin concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Eupafolin for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol describes the detection of key signaling proteins and their phosphorylation status.
-
Protein Extraction: Treat cells with Eupafolin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: Eupafolin inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
Caption: A general experimental workflow for assessing the cytotoxicity of Eupafolin.
References
Technical Support Center: Minimizing Off-Target Effects of Euparone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Euparone in experiments while minimizing its off-target effects. The following troubleshooting guides and FAQs directly address specific issues that may arise during your research.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound, offering potential causes and step-by-step solutions.
Question 1: I am observing a phenotype in my cells that is inconsistent with the known function of this compound's primary target (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects?
Answer: Yes, unexpected phenotypes are a primary indicator of potential off-target activity. While this compound is designed for a specific target, it may interact with other cellular proteins, particularly at higher concentrations, leading to confounding results.[1]
Troubleshooting Steps:
-
Correlate Phenotype with On-Target Engagement: Directly measure the engagement of this compound with its intended target in your cellular model at the concentrations you are using. This can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays.
-
Perform a Dose-Response Analysis: Conduct a careful dose-response curve for the observed phenotype and compare it to the biochemical IC50 for the intended target. A significant difference in potency may suggest the phenotype is driven by off-target effects.[1]
-
Use a Structurally Distinct Inhibitor: If available, use a control compound that inhibits the same primary target but has a different chemical structure. If this control does not produce the same phenotype as this compound, it strengthens the likelihood of this compound-specific off-target effects.[1]
-
Conduct a Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not reversed, it strongly indicates that the effects are off-target.
Question 2: My experiment shows a lack of the expected biological effect, even at concentrations where this compound should be active against its target. What could be the issue?
Answer: This could be due to several factors, including issues with the compound's activity in your specific cellular context or the activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Confirm Target Engagement in Your Cell Line: Use a target engagement assay like CETSA or NanoBRET to verify that this compound is binding to its intended target within your specific cell line and experimental conditions.[2][3]
-
Assess Downstream Target Modulation: Use Western blotting to check the phosphorylation status or activity of a known downstream substrate of the primary target. This will confirm that target engagement leads to the expected functional consequence.[4][5]
-
Investigate Compensatory Pathways: Inhibition of one pathway can sometimes lead to the upregulation of parallel survival pathways.[1] Perform Western blots for key proteins in known compensatory pathways (e.g., PI3K/Akt, MAPK) to see if they are activated in response to this compound treatment.
-
Check for Compound Stability and Cell Permeability: Ensure that this compound is stable in your cell culture media and is able to penetrate the cell membrane to reach its intracellular target.
Frequently Asked Questions (FAQs)
Q1: How can I determine the off-target profile of this compound?
A1: The most comprehensive method is to perform a kinase selectivity profiling screen.[2][6][7] This involves testing this compound against a large panel of purified kinases to identify unintended interactions.[2][6][7] The results will provide a quantitative measure of this compound's potency against a wide range of kinases, allowing you to identify potential off-targets.[2][6]
Q2: What is a "Selectivity Index" and how is it useful?
A2: The Selectivity Index is a ratio that compares the potency of an inhibitor against its intended target versus its potency against off-targets. It is calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the on-target kinase. A higher selectivity index indicates a more selective compound.[2]
Q3: What is paradoxical pathway activation and how can it be an off-target effect?
A3: Paradoxical pathway activation is when treatment with an inhibitor leads to an increase, rather than a decrease, in the activity of the pathway it is supposed to inhibit.[1][8] This can occur through off-target effects on upstream regulators of the pathway or by disrupting negative feedback loops.[1][8]
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: To differentiate between on-target and off-target cytotoxicity, you can:
-
Compare with other inhibitors: Test structurally different inhibitors of the same target. If they do not show similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects.[1]
-
Screen a panel of cell lines: Use cell lines with varying expression levels of the intended target. If cytotoxicity does not correlate with the expression level of the target, it suggests off-target effects.
-
Analyze the kinetics of cytotoxicity: Off-target toxicity may have a different onset and progression compared to on-target effects.
Data Presentation
The following tables provide examples of how to present selectivity and potency data for this compound.
Table 1: this compound Potency and Selectivity Profile
| Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| Kinase A (On-Target) | 15 | - |
| Kinase B | 150 | 10 |
| Kinase C | 300 | 20 |
| Kinase D | 1,500 | 100 |
| Kinase E | >10,000 | >667 |
Note: Fictional data for illustrative purposes.
Table 2: Comparison of this compound with other hypothetical inhibitors
| Inhibitor | On-Target IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity Index |
| This compound | 15 | 1,500 | 100 |
| Inhibitor Y | 5 | 50 | 10 |
| Inhibitor Z | 50 | >10,000 | >200 |
Note: Fictional data for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of a downstream target of Kinase A following this compound treatment.
Materials:
-
Cell line expressing Kinase A and its downstream target
-
Cell culture media and supplements
-
This compound (stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the downstream target, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.[5]
-
Serum-starve cells for 4-6 hours before treatment to reduce basal signaling.[5]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.[5]
-
Stimulate cells with an appropriate agonist to activate Kinase A for 10-15 minutes, if necessary.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.[9]
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[4][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Centrifuge the lysate to pellet cell debris.[4]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[5]
-
Load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Transfer proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[5]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of this compound to its target protein in intact cells.[10][11][12]
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling.[11]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of this compound to a NanoLuc® luciferase-tagged target protein.[3][13][14][15][16]
Materials:
-
Cells expressing the NanoLuc®-target fusion protein
-
NanoBRET™ tracer specific for the target
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBLuc® substrate and extracellular inhibitor
Procedure:
-
Cell Preparation: Seed the cells expressing the NanoLuc®-target fusion into an assay plate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Tracer Addition: Add a fixed concentration of the NanoBRET™ tracer to the cells.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ substrate and extracellular inhibitor.
-
Detection: Measure the BRET signal (ratio of tracer emission to NanoLuc® emission). A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target.[14][16]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for investigating off-target effects.
Troubleshooting Logic
Caption: Logical steps for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.com]
Euparone batch-to-batch variability and quality control
Disclaimer: The information provided in this technical support center is for guidance purposes only. "Euparone" is a fictional compound name used to illustrate the structure and content of a technical support resource. All data, protocols, and troubleshooting advice are representative examples and should not be used for actual laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A: this compound is sensitive to light and moisture. It should be stored in a refrigerator at 2°C-8°C and protected from light by keeping it in its original packaging.[1] Unopened vials are stable until the expiration date indicated on the label. Once reconstituted, the stability of this compound can vary depending on the concentration and storage temperature. For instance, a reconstituted solution may be stable for up to 7 days at 5°C.[2] Always refer to the product-specific information sheet for detailed stability information after reconstitution and dilution.[2]
Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?
A: Batch-to-batch variability is a known challenge in pharmaceutical research and can stem from several factors.[3][4] These can include minor variations in the manufacturing process, differences in raw material purity, and slight shifts in the impurity profile.[5] To mitigate this, it is crucial to obtain a batch-specific Certificate of Analysis (CoA) for each lot of this compound used. The CoA provides detailed information on the purity, concentration, and other quality control parameters for that specific batch.[6] When publishing or documenting results, always record the batch number of the this compound used. For critical experiments, it is advisable to pre-screen several batches to identify one with the desired activity and then purchase a larger quantity of that single batch for the entire study.[4][7]
Q3: I am observing lower-than-expected potency of this compound in my cell-based assays. What are the possible reasons?
A: Lower-than-expected potency can be due to several factors:
-
Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can degrade this compound.[8][9] Ensure strict adherence to the recommended storage conditions.
-
Incorrect Reconstitution or Dilution: Use the recommended solvent and follow the dilution protocol precisely. Incompatibilities with certain diluents can affect the active substance.[1]
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Assay Conditions: Optimize cell density, incubation times, and reagent concentrations for your specific assay.
Q4: Can this compound be used with other compounds?
A: The compatibility of this compound with other compounds should be determined on a case-by-case basis. In the absence of specific compatibility studies, it is generally not recommended to mix this compound directly with other medicinal products unless specified in the protocol.[1] Always perform preliminary experiments to assess potential interactions or interference.
Troubleshooting Guides
Issue 1: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Impure this compound Batch | Check the Certificate of Analysis for purity levels. If impurities are suspected, consider using a higher purity grade or a different batch.[5] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique. |
| Cellular Stress | Optimize cell seeding density and handling to minimize stress. |
| Non-specific Binding | Include appropriate blocking steps in your assay protocol. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Record the lot number for every experiment. If variability is high, test multiple lots to find a consistent one.[10] |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[11] |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. |
| Fluctuations in Equipment Performance | Ensure all equipment (incubators, readers, etc.) is properly maintained and calibrated. |
Quantitative Data Summary
The following table summarizes typical quality control specifications for this compound based on a Certificate of Analysis.
| Parameter | Specification | Typical Value (Batch XYZ123) | Analytical Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography (HPLC)[12][13] |
| Identity (¹H NMR) | Conforms to reference spectrum | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Moisture (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography (GC)[5] |
| Endotoxin | ≤ 0.5 EU/mg | < 0.1 EU/mg | Limulus Amebocyte Lysate (LAL) Test |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
This protocol outlines a standard method for determining the purity of a this compound batch.
1. Materials and Reagents:
- This compound sample (and reference standard)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of the this compound reference standard at 1 mg/mL in 50:50 acetonitrile:water.
- Prepare the this compound sample to be tested at the same concentration.
- Filter both solutions through a 0.22 µm syringe filter before injection.
4. Analysis:
- Inject the reference standard to establish the retention time and peak area.
- Inject the sample.
- Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).
Protocol 2: Cell-Based Potency Assay
This protocol describes a general workflow for assessing the biological activity of this compound.
1. Cell Culture:
- Culture the target cell line in the recommended growth medium until approximately 80% confluency.
- Harvest cells and perform a cell count to determine viability.
2. Assay Plate Preparation:
- Seed the cells into a 96-well plate at a pre-determined optimal density.
- Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).
3. This compound Treatment:
- Prepare a serial dilution of this compound in the appropriate assay medium.
- Remove the growth medium from the cells and replace it with the this compound dilutions.
- Include vehicle-only controls.
4. Incubation and Readout:
- Incubate the plate for the desired treatment duration.
- Perform the assay readout (e.g., add a viability reagent, measure reporter gene expression).
- Read the plate on a suitable plate reader.
5. Data Analysis:
- Subtract background values.
- Normalize the data to the vehicle control.
- Plot the dose-response curve and calculate the EC₅₀/IC₅₀ value.
Visualizations
Signaling Pathway of this compound
This compound is hypothesized to act as an agonist for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Caption: this compound signal transduction pathway.
Experimental Workflow for Quality Control
This workflow illustrates the key steps in ensuring the quality of this compound batches.
Caption: this compound quality control workflow.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for diagnosing inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent results.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaether.com [zaether.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. gmp-compliance.org [gmp-compliance.org]
- 7. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sccg.biz [sccg.biz]
- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USA Scientific ErgoOne User Manual (Page 10 of 26) | ManualsLib [manualslib.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Euparone Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Euparone in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address this common issue and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in research?
This compound is a chemical compound of interest in various research fields. While specific details on its mechanism are still under investigation, related compounds like Scoparone have demonstrated activities such as inhibiting the NF-κB and PI3K/Akt signaling pathways, suggesting potential applications in cancer research and inflammatory diseases.[1][2]
Q2: Why is my this compound precipitating in the cell culture medium?
This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation, often seen as cloudiness or visible particles, can occur due to several factors:
-
High Final Concentration: The desired concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution in a solvent like DMSO may not be fully dissolved.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of solution.[3]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.
-
Temperature and pH: Fluctuations in temperature and pH of the media can negatively affect the solubility of the compound.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[4][5] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubilization.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[3] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any solvent-induced effects.
Q5: What is a typical working concentration range for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on cytotoxicity data for similar compounds, a starting range of 1-10 µM is often a reasonable starting point for initial experiments. However, it is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Visual Troubleshooting Flowchart
Caption: A flowchart to guide troubleshooting of this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, filter-barrier pipette tips
Procedure:
-
Determine the required mass of this compound:
-
Molecular Weight (MW) of this compound: 206.24 g/mol
-
To make a 10 mM (0.01 M) solution in 1 mL (0.001 L):
-
Mass (g) = 0.01 mol/L * 206.24 g/mol * 0.001 L = 0.0020624 g = 2.06 mg
-
-
-
Weighing and Dissolving:
-
Accurately weigh 2.06 mg of this compound and transfer it to the sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no particles are visible.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Serial Dilution Method for Preparing Working Solutions
This protocol minimizes "solvent shock" and is recommended for preparing the final working concentration of this compound in your cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 in sterile, pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Working Solution (e.g., to 10 µM):
-
Add the 1 mM intermediate solution to the final volume of pre-warmed medium at the desired dilution. For a final concentration of 10 µM, this would be a 1:100 dilution.
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling the tube to ensure rapid and even dispersion. [3]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Likely Soluble |
| PBS / Water | Insoluble |
Table 2: Cytotoxicity of Scoparone (a related compound) in Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Capan-2 (Pancreatic Cancer) | 225.2 |
| SW1990 (Pancreatic Cancer) | 209.1 |
Source:[2] Note: This data is for Scoparone and should be used as a general guideline for this compound. It is essential to determine the IC50 for your specific cell line and experimental conditions.
Signaling Pathways Potentially Affected by this compound
Based on studies of the related compound Scoparone, this compound may influence the following signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.
Caption: this compound may inhibit the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival.
References
- 1. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Euparone Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Euparone (Eplerenone) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of Eplerenone?
Forced degradation studies for Eplerenone are typically conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines to assess its intrinsic stability and identify potential degradation products.[1][2] These conditions generally include:
-
Acid Hydrolysis: Treatment with an acid, such as 1 M HCl.[1]
-
Base Hydrolysis: Exposure to a basic solution, for instance, 0.5 M NaOH.[1]
-
Oxidation: Reaction with an oxidizing agent, commonly 15% H₂O₂.[1]
-
Thermal Degradation: Heating the sample, for example, at 100°C.[1]
-
Photolytic Degradation: Exposing the sample to light, as per ICH Q1B guidelines.[1]
Q2: What are the major degradation products of Eplerenone observed under forced degradation?
Significant degradation of Eplerenone is primarily observed under acidic and basic stress conditions.[1][2]
-
Under base hydrolysis , a major degradant has been identified as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid".[1]
-
Acid hydrolysis can lead to the formation of multiple degradation products.[3]
-
Studies have identified a total of four degradation products under various conditions, which have been characterized using LC-MS.[4][5]
Q3: What analytical techniques are most suitable for the analysis of Eplerenone and its degradation products?
Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are the most common and effective techniques for the separation and quantification of Eplerenone and its degradation products.[1][6] These methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of the degradants.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC/UPLC analysis of Eplerenone degradation products.
Problem 1: Poor resolution between Eplerenone and its degradation products.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: The mobile phase composition is critical for achieving good separation. A common mobile phase for Eplerenone analysis is a mixture of a buffer (e.g., 10 mM ammonium acetate or tetra butyl ammonium hydrogen sulfate) and an organic solvent like methanol or acetonitrile.[4][6] Adjust the ratio of the organic to the aqueous phase. A gradient elution program, where the mobile phase composition is changed over time, can significantly improve the resolution of complex mixtures of the parent drug and its degradants.[4][5]
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Suboptimal pH of the mobile phase.
-
Solution: The pH of the mobile phase can affect the ionization state of the analytes and thus their retention and separation. For robust method performance, investigate the effect of varying the mobile phase pH by ±0.2 units.[1]
-
Problem 2: Tailing peaks for Eplerenone or its degradation products.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Peak tailing can occur due to interactions between basic analytes and acidic silanol groups on the silica-based stationary phase. Ensure the pH of the mobile phase is appropriate to suppress these interactions. Using a highly deactivated (end-capped) column can also minimize peak tailing.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too concentrated a sample can lead to peak distortion. Prepare and inject a series of dilutions to determine the optimal concentration range for your method. A typical concentration for stress samples is around 100 µg/mL.[1]
-
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuations in temperature.
-
Solution: Temperature can significantly impact chromatographic separation. Use a column oven to maintain a constant and controlled temperature throughout the analysis. The effect of temperature on resolution can be studied at different temperatures, for example, 25°C and 35°C.[1]
-
-
Possible Cause 2: Inadequate column equilibration.
-
Solution: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the mobile phase. This is especially important for gradient methods.
-
-
Possible Cause 3: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using an online mixing system, verify its performance.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Eplerenone
| Stress Condition | Reagent/Details | % Degradation (Approximate) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1 M HCl, heated | Significant | Multiple degradants observed | [1][3] |
| Base Hydrolysis | 0.5 M NaOH, heated | Significant | One major degradant (RRT ~0.31) | [1] |
| Oxidation | 15% H₂O₂ | Not significant | - | [1] |
| Thermal | 100°C | Not observed | - | [1] |
| Photolytic | ICH Q1B conditions | Not observed | - | [1] |
Experimental Protocols
1. Protocol for Forced Degradation Study (Hydrolysis)
-
Acid Hydrolysis:
-
Prepare a stock solution of Eplerenone in a suitable solvent (e.g., methanol).
-
Transfer an aliquot of the stock solution to a flask and add 1 M HCl.
-
Heat the solution (e.g., at 80°C) for a specified period (e.g., 30 minutes).[6]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate base (e.g., 1 M NaOH).
-
Dilute the sample to the desired concentration with the mobile phase before injection.
-
-
Base Hydrolysis:
-
Follow the same initial steps as for acid hydrolysis.
-
Add 0.5 M NaOH to the Eplerenone solution.
-
Heat the solution as required.
-
Cool and neutralize with an appropriate acid (e.g., 1 M HCl).
-
Dilute to the final concentration with the mobile phase.
-
2. Protocol for HPLC Analysis of Eplerenone and its Degradation Products
This is a representative protocol based on published methods.[4][6] Method parameters may need to be optimized for your specific instrumentation and column.
-
Instrumentation: HPLC or UPLC system with a PDA or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Gradient Program:
-
0-8 min: 30% B
-
8-45 min: 30% to 80% B
-
45-53 min: 80% B
-
53-55 min: 80% to 30% B
-
55-65 min: 30% B[4]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
Visualizations
Caption: Experimental workflow for this compound (Eplerenone) forced degradation and analysis.
Caption: Troubleshooting logic for common HPLC issues in this compound (Eplerenone) analysis.
References
- 1. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. LC-MS identification of the degradation products of eplerenone: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
Enhancing the resolution of Euparone in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Euparone during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its chromatographic separation?
A1: this compound is a benzofuran derivative with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1][2] Its structure, 1-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)ethan-1-one, contains both polar (hydroxyl and carbonyl groups) and non-polar (benzofuran ring) moieties.[1] This amphiphilic nature makes it suitable for reversed-phase chromatography. The conjugated system in the molecule results in UV absorbance, which is essential for its detection.[3][4]
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: For this compound, a reversed-phase HPLC method is a logical starting point. A C18 column is a versatile choice for the separation of moderately polar compounds like this compound. A mobile phase consisting of a mixture of acetonitrile or methanol and water (or a buffer) is recommended. The exact ratio will need to be optimized to achieve the desired retention and resolution. Detection is typically performed using a UV detector, likely in the range of 250-350 nm, where many benzofuran derivatives exhibit strong absorbance.
Q3: What are potential impurities or related compounds I should be aware of when analyzing this compound?
A3: Impurities in a this compound sample can originate from the synthetic process or from degradation.[5][6] Process-related impurities may include unreacted starting materials, intermediates, by-products, and reagents.[5][6] Degradation products can form due to factors like exposure to light, heat, or pH extremes during storage or analysis.[5] Given this compound's structure, potential related compounds could include isomers, precursors from its synthesis, or oxidation products of the phenol group.
Q4: How can I confirm the identity of this compound and its impurities in my chromatogram?
A4: Peak identification can be achieved by comparing the retention times with those of a certified reference standard of this compound. For unknown peaks, hyphenated techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information, which aids in structural elucidation.[7] HPLC with a Diode Array Detector (DAD) can provide UV-Vis spectra of the peaks, which can be compared to the spectrum of a this compound standard to assess peak purity and aid in identification.[8]
Troubleshooting Guide: Enhancing this compound Resolution
Issue 1: Poor Resolution Between this compound and an Impurity Peak
When encountering co-eluting or poorly resolved peaks, a systematic approach to method optimization is necessary. The resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
1. Optimizing the Retention Factor (k')
The retention factor is a measure of the time a sample component resides in the stationary phase relative to the time it spends in the mobile phase. An optimal k' range is generally between 2 and 10 for good resolution and reasonable analysis times.
-
To Increase k' (for early eluting peaks): Decrease the strength of the mobile phase. In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
To Decrease k' (for late eluting peaks): Increase the strength of the mobile phase by increasing the percentage of the organic solvent.
2. Enhancing Selectivity (α)
Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve selectivity due to different solvent-analyte interactions.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. The pKa of this compound's hydroxyl group will influence its ionization state. Using a buffer to control the pH is crucial for reproducibility.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry (e.g., from a C18 to a phenyl or cyano column) can provide different interactions and improve separation.
3. Increasing Efficiency (N)
Efficiency relates to the narrowness of the chromatographic peaks. Higher efficiency leads to sharper peaks and better resolution.
-
Decrease Particle Size: Using columns with smaller particle sizes (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column) increases efficiency. Note that this will increase backpressure.
-
Increase Column Length: Doubling the column length can improve resolution by approximately 40%. However, this will also double the analysis time and backpressure.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but it also increases the analysis time. A van Deemter plot can be used to determine the optimal flow rate for a given column.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent peak broadening.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and integration accuracy.
-
Cause: Strong interactions between basic analytes and acidic silanol groups on the silica support of the column are a common cause.
-
Solution:
-
Use a Base-Deactivated Column: Modern columns are often end-capped to minimize exposed silanols.
-
Add a Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active sites on the stationary phase.
-
Adjust pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with basic analytes.
-
Data Presentation
The following tables provide hypothetical starting parameters and a troubleshooting guide for method development for this compound analysis.
Table 1: Initial HPLC Method Parameters for this compound
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 90% B in 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Summary for this compound Resolution Enhancement
| Symptom | Potential Cause | Suggested Action |
| All peaks elute too early | Mobile phase is too strong | Decrease the initial percentage of acetonitrile |
| All peaks elute too late | Mobile phase is too weak | Increase the initial percentage of acetonitrile |
| Poor resolution of a critical pair | Insufficient selectivity (α) | 1. Change organic modifier (e.g., to methanol).2. Adjust mobile phase pH.3. Change to a different column chemistry (e.g., Phenyl-Hexyl). |
| Broad peaks | Low efficiency (N) | 1. Use a column with smaller particles.2. Optimize the flow rate.3. Check for and minimize extra-column volume. |
| Peak tailing | Secondary interactions with silanols | 1. Use a base-deactivated column.2. Add a competing base (e.g., TEA) to the mobile phase.3. Lower the mobile phase pH. |
Experimental Protocols
Protocol 1: Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to volume. This provides a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations.
Protocol 2: Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Extract the sample with a suitable solvent. Sonication may be used to ensure complete extraction.
-
Filter the sample extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Visualizations
Relationship of Chromatographic Parameters to Resolution
Caption: Key factors influencing chromatographic resolution and the parameters used to control them.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Eupafolin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetically produced Eupafolin against its naturally derived counterpart and other flavonoid alternatives. Detailed experimental protocols and data presentation formats are provided to ensure objective and robust comparisons.
Eupafolin, a flavone found in various plants, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.[1][2] As with any synthesized compound intended for biological research, rigorous validation is crucial to confirm that it retains the same activity profile as the natural product. This guide outlines the necessary steps and assays to perform such a validation.
Comparative Biological Activity Data
The following tables summarize the known biological activities of naturally derived Eupafolin. These data serve as a benchmark for the validation of synthetic Eupafolin.
Table 1: Anti-Inflammatory Activity of Natural Eupafolin
| Assay | Cell Line | Stimulant | Key Markers Inhibited | Effective Concentration / IC50 | Citation |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | iNOS | IC50: 6 µM | [1] |
| Pro-inflammatory Cytokines | RAW 264.7 Macrophages | LPS | IL-1α, IL-1β, IL-6, TNF-α | Significant reduction at 60 µM | [1][3] |
| Pro-inflammatory Enzymes | RAW 264.7 Macrophages | LPS | COX-2 | Significant reduction at 60 µM | [3] |
Table 2: Anti-Cancer Activity of Natural Eupafolin
| Cancer Type | Cell Line | Biological Effect | Key Pathways Modulated | Effective Concentration | Citation |
| Breast Cancer | EO771 | Inhibition of proliferation, migration, and invasion; Induction of apoptosis and G0/G1 cell cycle arrest. | PI3K/Akt/mTOR | 25-100 µM | [4] |
| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of proliferation; Induction of apoptosis, autophagy, and S phase cell cycle arrest. | PI3K/Akt, MAPKs, NF-κB | 50-100 µM | [5] |
| Esophageal Cancer | KYSE450 | Inhibition of anchorage-independent growth. | TOPK | 20-100 µM | [6] |
| Cervical Adenocarcinoma | HeLa | Induction of apoptosis. | Caspase-dependent pathways | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be followed to ensure consistency and comparability of results between synthetic and natural compounds.
Protocol 1: Anti-Inflammatory Activity Assessment in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of Eupafolin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA extraction).
- Pre-treat cells with varying concentrations of synthetic Eupafolin, natural Eupafolin (positive control), or vehicle (e.g., DMSO) for 2 hours.
- Stimulate the cells with 1 µg/mL LPS for the desired time (e.g., 24 hours for NO and cytokine assays).[3]
2. Cell Viability Assay (MTT Assay):
- Following treatment, add 20 µL of 5 mg/mL MTT solution to each well of a 96-well plate and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.[8]
3. Nitric Oxide (NO) Measurement (Griess Assay):
- Collect the cell culture supernatant after 24 hours of LPS stimulation.
- Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify NO concentration.
4. Cytokine Measurement (ELISA):
- Collect cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blot Analysis for iNOS and COX-2:
- Lyse the cells and determine protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Anti-Cancer Activity Assessment in Breast Cancer Cells
This protocol outlines the procedures for evaluating the anti-cancer effects of Eupafolin on a breast cancer cell line such as EO771 or MDA-MB-231.[4][5]
1. Cell Culture and Treatment:
- Culture breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
- Treat cells with various concentrations of synthetic Eupafolin, natural Eupafolin, or vehicle for specified durations (e.g., 24, 48 hours).
2. Cell Proliferation Assay (CCK-8 or MTT Assay):
- Seed cells in 96-well plates and treat as described above.
- Add CCK-8 or MTT reagent according to the manufacturer's protocol and measure absorbance to determine cell viability.[4]
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
- After treatment, harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
4. Cell Cycle Analysis:
- Harvest treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
- Wash the fixed cells and resuspend in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
5. Cell Migration Assay (Wound Healing Assay):
- Grow cells to a confluent monolayer in a 6-well plate.
- Create a "scratch" in the monolayer with a sterile pipette tip.
- Wash with PBS to remove debris and add fresh media with the test compounds.
- Capture images of the scratch at 0 and 24 hours to assess cell migration into the wounded area.[4]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Eupafolin and a general experimental workflow for its validation.
Caption: Eupafolin's Anti-Inflammatory Mechanism.
Caption: Eupafolin's Anti-Cancer Mechanism.
Caption: Workflow for Synthetic Eupafolin Validation.
Alternative Flavonoids for Comparison
When evaluating synthetic Eupafolin, it is beneficial to include other well-characterized flavonoids with similar biological activities as additional comparators.
Table 3: Alternative Flavonoids with Anti-Inflammatory and Anti-Cancer Activity
| Flavonoid | Class | Key Biological Activities | Common Food Sources |
| Apigenin | Flavone | Anti-inflammatory, anti-cancer, antioxidant.[9] | Parsley, chamomile, celery |
| Luteolin | Flavone | Anti-inflammatory, anti-cancer, neuroprotective.[9][10] | Celery, parsley, broccoli, carrots |
| Kaempferol | Flavonol | Anti-inflammatory, anti-cancer, antioxidant.[11] | Kale, beans, tea, spinach, broccoli |
| Quercetin | Flavonol | Anti-inflammatory, anti-cancer, antiviral, antioxidant.[11] | Onions, apples, berries, tea |
| Genistein | Isoflavone | Anti-cancer, particularly in hormone-related cancers; anti-inflammatory.[12] | Soybeans and soy products |
By following the outlined protocols and using the provided data as a benchmark, researchers can effectively validate the biological activity of synthetic Eupafolin, ensuring its suitability for further investigation and potential therapeutic development.
References
- 1. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupafolin Suppresses Esophagus Cancer Growth by Targeting T-LAK Cell-Originated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary Flavonoids for Immunoregulation and Cancer: Food Design for Targeting Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
Euparone in Focus: A Comparative Analysis of Antioxidant Activity Among Benzofuran Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the antioxidant potential of Euparone and its benzofuran analogs, providing valuable insights for researchers and drug development professionals. This guide synthesizes findings from multiple antioxidant assays, offering a comparative analysis of their efficacy in combating oxidative stress.
Benzofuran derivatives, a class of heterocyclic compounds prevalent in many natural and synthetic products, have garnered significant interest for their diverse biological activities, including their capacity as antioxidants.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease pathologies, making the study of antioxidants a critical area of research.
Comparative Antioxidant Performance
To provide a clear comparison of the antioxidant capabilities of this compound and other benzofuran derivatives, data from various in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays, have been compiled. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
While direct antioxidant data for this compound is limited in the reviewed literature, studies on its derivatives and other benzofurans provide a strong indication of the potential of this compound class. The antioxidant activity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][3]
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| Benzofuran derivative 6d | DPPH | 68.3 | Ascorbic Acid | 16.2 | [4] |
| Benzofuran derivative 6h | DPPH | 72.1 | Ascorbic Acid | 16.2 | [4] |
| Benzofuran derivative 6o | DPPH | 75.4 | Ascorbic Acid | 16.2 | [4] |
| Benzofuran derivative 6p | DPPH | 65.8 | Ascorbic Acid | 16.2 | [4] |
| Benzofuran derivative 6r | DPPH | 70.2 | Ascorbic Acid | 16.2 | [4] |
| 3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (in Methanol) | rIC50: 0.31 | Trolox | rIC50: 0.23 | [5] |
| 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (in Methanol) | rIC50: 0.18 | Trolox | rIC50: 0.23 | [5] |
| 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (in Acetonitrile) | rIC50: 0.17 | Trolox | rIC50: 0.21 | [5] |
| Ethyl 3,5-Dihydroxy-2-oxo-2,3-Dihydrobenzofuran-3-Carboxylate | DPPH (in Methanol) | rIC50: 0.28 | Trolox | rIC50: 0.23 | [5] |
| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (in Methanol) | rIC50: 0.29 | Trolox | rIC50: 0.23 | [5] |
Note: rIC50 represents the molar ratio of antioxidant to DPPH required for 50% inhibition.
Experimental Methodologies
A standardized approach to assessing antioxidant activity is crucial for the comparability of results. Below are the detailed protocols for the key assays mentioned in this guide.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.
-
Various concentrations of the test compound (benzofuran derivatives) are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to a pre-warmed FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-6 minutes).
-
A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound at various concentrations is added to the diluted ABTS•⁺ solution.
-
The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition of the ABTS•⁺ radical is calculated, and the IC50 value is determined.
Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway
The antioxidant effects of many phenolic compounds, including benzofurans, are often mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain benzofuran derivatives, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes.
Conclusion
The available data strongly suggest that benzofuran derivatives, including those structurally related to this compound, are a promising class of antioxidant compounds. Their ability to scavenge free radicals and potentially modulate key cellular defense pathways like Keap1-Nrf2 underscores their therapeutic potential. Further research, particularly direct comparative studies of this compound against a wider array of benzofurans using standardized assay protocols, is warranted to fully elucidate its position within this important class of molecules and to guide the development of novel antioxidant therapies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. article.scholarena.com [article.scholarena.com]
- 4. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivities of Euparone and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of Euparone and resveratrol, focusing on their antioxidant, anti-inflammatory, and anticancer activities. While resveratrol is a well-studied polyphenol with extensive documentation of its biological effects, data on this compound is comparatively limited. This guide incorporates data on this compound and its close structural analogs, Scoparone and Eupatorin, to provide a comprehensive overview. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivities of resveratrol and analogs of this compound. It is important to note that direct quantitative comparisons are challenging due to the limited availability of data for this compound itself. Data for Eupatorin and Scoparone, structurally related benzofuran derivatives, are used as surrogates for this compound's potential activity and are clearly indicated.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference Compound |
| Resveratrol | DPPH | ~10-50 µg/mL (Varies with study) | Ascorbic Acid, Trolox |
| This compound Analog (Scoparone) | Lipid Peroxidation Inhibition | Effective inhibitor | - |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value (48h) |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | ~15-50 µM |
| Resveratrol | HepG2 (Liver Cancer) | MTT | ~50-100 µM |
| This compound Analog (Eupatorin) | MCF-7 (Breast Cancer) | MTT | 5 µg/mL |
| This compound Analog (Eupatorin) | MDA-MB-231 (Breast Cancer) | MTT | 5 µg/mL[1] |
| This compound Analog (Scoparone) | DU145 (Prostate Cancer) | WST-8 | 41.3 µmol/L (72h)[2] |
| This compound Analog (Scoparone) | Capan-2 (Pancreatic Cancer) | CCK-8 | 225.2 µmol/L |
| This compound Analog (Scoparone) | SW1990 (Pancreatic Cancer) | CCK-8 | 209.1 µmol/L[3] |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Key Pathway Modulated | Effect |
| Resveratrol | NF-κB | Inhibition |
| This compound Analog (Scoparone) | NF-κB | Inhibition[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare various concentrations of the test compound (resveratrol or this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound or standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Anticancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (resveratrol or this compound analog) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity Assays
NF-κB (Nuclear Factor kappa B) Activity Assay
This assay determines the effect of a compound on the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (resveratrol or this compound analog).
-
Nuclear Extraction: After stimulation, perform nuclear extraction to isolate the nuclear proteins.
-
NF-κB p65 Transcription Factor Assay (ELISA-based):
-
Coat a 96-well plate with an oligonucleotide containing the NF-κB consensus binding site.
-
Add the nuclear extracts to the wells. The activated NF-κB p65 subunit in the extract will bind to the oligonucleotide.
-
Add a primary antibody specific for the NF-κB p65 subunit, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting colorimetric signal with a spectrophotometer.
-
-
Western Blotting for Phosphorylated IκBα:
-
Lyse the whole cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of IκBα (an indicator of NF-κB activation) and total IκBα.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the levels of nuclear NF-κB p65 or phosphorylated IκBα to determine the inhibitory effect of the compound on NF-κB activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This comparative analysis highlights the significant bioactive potential of both resveratrol and compounds structurally related to this compound. Resveratrol's antioxidant, anticancer, and anti-inflammatory properties are well-established, with a large body of evidence supporting its mechanisms of action.
While direct data for this compound is sparse, the available information on its analogs, Eupatorin and Scoparone, suggests that this class of compounds also possesses notable anticancer and anti-inflammatory activities. Eupatorin demonstrates potent cytotoxicity against breast cancer cells, while Scoparone effectively inhibits the pro-inflammatory NF-κB pathway. The antioxidant potential of Scoparone has also been noted.
Further research is warranted to fully elucidate the bioactivities of this compound itself and to enable a more direct and comprehensive comparison with resveratrol. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for future investigations into these promising natural compounds.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Euparone Quantification: A Comparative Guide
Disclaimer: To date, direct cross-validation studies for Euparone quantification are not extensively available in peer-reviewed literature. This guide provides a comparative overview of projected performance data for common analytical methods based on methodologies validated for structurally related benzofuran compounds. The experimental protocols and performance data presented are intended to serve as a foundational resource for researchers, scientists, and drug development professionals in establishing and validating analytical methods for this compound.
Introduction to this compound Quantification
This compound, a benzofuran derivative, requires accurate and precise quantification for various research and development applications, including pharmacokinetic studies, quality control of formulations, and metabolic pathway analysis. The selection of an appropriate analytical method is critical and is typically guided by factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most powerful and commonly employed techniques for the quantification of small organic molecules like this compound.
This guide provides a comparative summary of these methods, along with detailed experimental protocols to aid in the development of robust and reliable quantification assays.
Comparative Analysis of Quantification Methods
The choice of an analytical method for this compound quantification will depend on the specific requirements of the study. The following table summarizes the projected performance characteristics of two common chromatographic methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/MS Detection | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.01-1 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 ng/mL | 0.05-5 ng/mL |
| Sample Throughput | Moderate | High |
| Strengths | Robust and widely available, suitable for routine analysis. | High sensitivity and selectivity, ideal for complex matrices and low concentrations. |
| Weaknesses | Lower sensitivity compared to MS/MS, potential for matrix interference. | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV/MS and UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis Diode Array Detector (DAD)
-
Single Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 254 nm
-
MS (ESI+): Scan range m/z 100-400
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Instrumentation:
-
UPLC system
-
Autosampler
-
Column oven
-
Triple Quadrupole Mass Spectrometer with an ESI source
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and internal standard to identify precursor and product ions.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Sample Preparation: The sample preparation protocol can follow the same protein precipitation method described for the HPLC-UV/MS method.
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure they produce comparable results.
Workflow for cross-validating two analytical methods.
Representative Signaling Pathway
While specific signaling pathways for this compound are not well-documented, many benzofuran and coumarin derivatives exhibit biological activity through modulation of key cellular signaling cascades. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, which is a common target for bioactive small molecules.
Representative RTK signaling pathway potentially modulated by this compound.
Efficacy of Euparone: A Comparative Analysis Against Known Inhibitors
A comprehensive comparison of the therapeutic efficacy and mechanism of action of Euparone with established inhibitors remains challenging due to the limited publicly available data on this compound. Extensive searches of scientific literature and drug databases did not yield specific information on a compound named "this compound."
This guide, therefore, cannot provide a direct comparative analysis as initially intended. The information presented below is based on general principles of drug comparison and outlines the type of data and experimental protocols that would be necessary to evaluate the efficacy of a new molecular entity against established inhibitors in a given signaling pathway.
Data Presentation: A Template for Comparison
To facilitate a clear comparison, quantitative data from efficacy studies should be summarized in a structured table. This allows for a direct visual assessment of key performance indicators.
| Parameter | This compound | Inhibitor A | Inhibitor B | Inhibitor C |
| Target Pathway | Data not available | e.g., JAK/STAT Pathway | e.g., MEK/ERK Pathway | e.g., PI3K/Akt Pathway |
| IC₅₀ (nM) | Data not available | Value | Value | Value |
| EC₅₀ (nM) | Data not available | Value | Value | Value |
| Ki (nM) | Data not available | Value | Value | Value |
| Inhibition (%) at [X] nM | Data not available | Value | Value | Value |
| Cellular Potency (Cell Line) | Data not available | Value (e.g., HeLa) | Value (e.g., A549) | Value (e.g., MCF7) |
| In vivo Efficacy (Model) | Data not available | Value (e.g., Mouse Xenograft) | Value (e.g., Rat Model of Inflammation) | Value (e.g., Zebrafish Model of Angiogenesis) |
| Off-target Effects (Top 3) | Data not available | Target 1, Target 2, Target 3 | Target 1, Target 2, Target 3 | Target 1, Target 2, Target 3 |
| Bioavailability (%) | Data not available | Value | Value | Value |
| Half-life (hours) | Data not available | Value | Value | Value |
Caption: Comparative efficacy parameters of this compound and known inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are examples of standard experimental protocols that would be used to generate the data in the comparison table.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.
-
Methodology:
-
The purified kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay
-
Objective: To assess the effect of the compound on the proliferation of a specific cell line.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is added at various concentrations, and the cells are incubated for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM).
-
The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.
-
Methodology:
-
Cells are treated with the compound for a specific time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Visualization of Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a generic signaling cascade and the potential point of inhibition by a therapeutic compound.
Caption: Inhibition of a signaling cascade by this compound.
Experimental Workflow for Efficacy Screening
This diagram outlines a typical workflow for screening and validating the efficacy of a new inhibitor.
Caption: Drug discovery workflow for inhibitor screening.
Eupatorin: A Comparative Analysis of In Vitro and In Vivo Activity
Initial Search Clarification: No significant scientific literature was found pertaining to the pharmacological activities of a compound named "Euparone." It is possible that this is a rare or alternative name. However, substantial research is available for "Eupatorin," a structurally similar flavonoid with documented therapeutic potential. This guide will, therefore, focus on the in vitro and in vivo correlation of Eupatorin's activity based on available scientific studies.
Eupatorin, a polymethoxyflavone found in various medicinal plants, has demonstrated notable anti-cancer and anti-inflammatory properties in both laboratory and animal studies. This guide provides a comparative overview of its activity in these different settings, presenting key quantitative data, detailed experimental methodologies, and an illustration of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Eupatorin's bioactivity.
Table 1: In Vitro Cytotoxicity of Eupatorin against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 Value | Citation |
| 4T1 | Murine Breast Cancer | MTT | 48 | 6.00 µg/mL | [1] |
| 4T1 | Murine Breast Cancer | MTT | 72 | 5.00 µg/mL | [1] |
| PA-1 | Ovarian Cancer | WST-1 | 24 | Concentration-dependent reduction in viability | [2] |
| MDA-MB-468 | Human Breast Cancer | Not Specified | Not Specified | Submicromolar | [3] |
| MCF-7 | Human Breast Cancer | MTT | 48 | 5 µg/mL | [4] |
| MDA-MB-231 | Human Breast Cancer | MTT | 48 | 5 µg/mL | [4] |
| MCF-10a | Normal Breast Epithelial | MTT | 48 | 30 µg/mL | [4] |
Table 2: In Vivo Efficacy of Eupatorin
| Model | Activity | Treatment | Dosage | Outcome | Citation |
| 4T1 Murine Breast Cancer | Anti-tumor | Oral gavage | 20 mg/kg BW | ~27% smaller tumors compared to untreated | [1] |
| 4T1 Murine Breast Cancer | Anti-metastatic | Oral gavage | 20 mg/kg BW | Reduced metastasis to the lung | [5] |
| Carrageenan-induced paw inflammation in mice | Anti-inflammatory | Intraperitoneal injection | 50 mg/kg | Inhibition of paw inflammation | [6] |
| TPA-induced ear edema in mice | Anti-inflammatory | Topical | 2 mg/ear | 56.40% inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Assays
-
Cell Viability (MTT) Assay:
-
Cancer cells (e.g., 4T1, MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of Eupatorin for specified durations (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1][4]
-
-
Wound Healing Assay (Cell Migration):
-
Cells (e.g., MDA-MB-231) are grown to confluence in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are then washed to remove debris and incubated with a medium containing Eupatorin.
-
The closure of the wound is observed and photographed at different time points to assess the rate of cell migration.[4]
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Cancer cells are treated with Eupatorin for a specific duration.
-
The cells are then harvested, washed, and fixed in ethanol.
-
The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
The DNA content of the cells is then analyzed using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
-
In Vivo Models
-
4T1 Murine Breast Cancer Model:
-
Female BALB/c mice are injected with 4T1 breast cancer cells to induce tumor formation.
-
Once tumors are established, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives Eupatorin via oral gavage at a specified dosage (e.g., 20 mg/kg body weight) for a set period.
-
Tumor size is measured regularly throughout the experiment.
-
At the end of the study, the mice are euthanized, and tumors and organs (e.g., lungs) are harvested for further analysis, such as TUNEL staining for apoptosis and clonogenic assays for metastasis.[1][5]
-
-
Carrageenan-Induced Paw Edema Model:
-
Mice receive an intraperitoneal injection of Eupatorin or a control substance.
-
After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[6]
-
Signaling Pathway and Experimental Workflow
The anti-cancer activity of Eupatorin is mediated through various signaling pathways. The diagram below illustrates a proposed mechanism of action involving the induction of apoptosis.
Caption: Proposed mechanism of Eupatorin's anti-cancer activity.
The anti-inflammatory effects of Eupatorin are attributed to its ability to inhibit key inflammatory mediators. The following diagram outlines this process.
Caption: Eupatorin's anti-inflammatory mechanism of action.
Correlation Between In Vitro and In Vivo Activity
While a formal quantitative in vitro-in vivo correlation (IVIVC) has not been established for Eupatorin, the available data strongly suggest a qualitative correlation. The cytotoxic and anti-proliferative effects observed in various cancer cell lines in vitro translate to a reduction in tumor growth and metastasis in animal models in vivo.[1][3][4][5]
The mechanisms of action identified in vitro, such as the induction of apoptosis and the inhibition of cell migration and angiogenesis, provide a plausible explanation for the observed anti-cancer effects in vivo.[4] Similarly, the in vitro inhibition of pro-inflammatory mediators like iNOS, COX-2, and TNF-α by Eupatorin corresponds with its anti-inflammatory activity in animal models of inflammation.[6][8]
References
- 1. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Euparone Analogs: Unveiling Structure-Activity Relationships in Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Euparone, a naturally occurring benzofuran derivative, has garnered significant interest in the scientific community for its diverse pharmacological potential. This guide provides a comparative analysis of this compound analogs, focusing on their anti-inflammatory and cytotoxic properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, we aim to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds and guide future drug discovery efforts.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of a series of benzofuran derivatives, which can be considered analogs of this compound. These compounds share the core benzofuran scaffold and have been evaluated for their anti-inflammatory and cytotoxic effects.
Table 1: Anti-Inflammatory Activity of Benzofuran Analogs
| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |
| 1 | NO Production Inhibition | 17.31 | RAW 264.7 | [1] |
| 2 | NO Production Inhibition | 31.5 | RAW 264.7 | [1] |
| 3 | NO Production Inhibition | 16.5 | RAW 264.7 | [1] |
| 4 | NO Production Inhibition | 42.8 | RAW 264.7 | [1] |
| 5d | NO Production Inhibition | 52.23 | RAW 264.7 | [2] |
| Fluorinated Benzofuran 1 | IL-6 Inhibition | 1.2 - 9.04 | Macrophages | [3] |
| Fluorinated Benzofuran 2 | CCL2 Inhibition | 1.5 - 19.3 | Macrophages | [3] |
| Fluorinated Benzofuran 3 | NO Production Inhibition | 2.4 - 5.2 | Macrophages | [3] |
| Fluorinated Benzofuran 4 | PGE2 Inhibition | 1.1 - 20.5 | Macrophages | [3] |
| Benzofuran 2 | COX-1 Inhibition | 12.0 | - | [4] |
| Benzofuran 2 | COX-2 Inhibition | 8.0 | - | [4] |
Table 2: Cytotoxic Activity of Benzofuran Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Paraconic Acid Analog | KB, HL60 | 0.1 - 1.0 | [5] |
| Protoflavone Analog | L5178 (MDR) | Varies | [6] |
| Imidazo[1,2-a] pyridine 28e | MGC-803 | 0.038 | [7] |
| Geiparvarin Analog | Various Human Tumor Cells | Varies | [8] |
| Amiodarone Analog (PIPAM) | Rabbit Alveolar Macrophages | Less toxic than Amiodarone | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1][2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Human cancer cells (e.g., MGC-803) are seeded in 96-well plates at a density of 5,000 cells/well and incubated overnight.[7]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for 48 or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.
Caption: NF-κB signaling pathway in inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of novel paraconic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Euparone's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a small molecule engages its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comprehensive framework for validating the target engagement of a hypothetical B-Raf inhibitor, Euparone. We will compare its performance with the well-established B-Raf inhibitor, Vemurafenib, and provide detailed experimental protocols and supporting data to illustrate the validation process.
The B-Raf Signaling Pathway: A Key Therapeutic Target
The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, a mutation in the B-Raf gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth. Small molecule inhibitors that target the B-Raf kinase aim to block this signaling cascade.[1]
Figure 1: Simplified diagram of the B-Raf signaling pathway and the inhibitory action of this compound and Vemurafenib.
Comparative Performance of B-Raf Inhibitors
The efficacy of a targeted inhibitor is determined by its ability to engage its target protein within the complex cellular environment. This table summarizes the key performance metrics for our hypothetical inhibitor, this compound, and the FDA-approved drug, Vemurafenib.
| Parameter | This compound (Hypothetical Data) | Vemurafenib (Published Data) | Assay Type | Relevance |
| Biochemical IC₅₀ | 8 nM (vs. B-RafV600E) | 31 nM (vs. B-RafV600E)[2] | Cell-Free Kinase Assay | Measures direct inhibition of the purified enzyme. |
| Cellular EC₅₀ | 50 nM (p-ERK Inhibition) | ~100-200 nM (Cell Proliferation)[2][3] | Western Blot / Proliferation Assay | Measures compound potency in a cellular context, accounting for cell permeability and other cellular factors. |
| CETSA Tagg Shift (ΔTagg) | +5.1°C @ 1 µM | +2 to +4°C @ 10 µM | Cellular Thermal Shift Assay (CETSA) | Directly demonstrates physical binding to the target protein in intact cells. |
| NanoBRET IC₅₀ | 35 nM | 16 nM[4] | NanoBRET Target Engagement Assay | Quantifies compound affinity for the target protein in living cells. |
| Selectivity | High vs. other kinases | High vs. other kinases[1] | Kinase Panel Screen | Assesses off-target activities. |
Key Methodologies for Validating Target Engagement
Two robust methods for confirming direct physical binding and quantifying target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement based on the principle of ligand-induced thermal stabilization of the target protein. The binding of an inhibitor like this compound or Vemurafenib to B-Raf increases the protein's resistance to heat-induced denaturation.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Plate A375 cells (which harbor the B-RafV600E mutation) at an appropriate density in 10 cm dishes and grow to approximately 80% confluency.
-
Treat the cells with this compound, Vemurafenib (e.g., at 1 µM and 10 µM), or a vehicle control (e.g., 0.1% DMSO) for 2 hours in a cell culture incubator.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[5]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total B-Raf overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A positive shift in the Tagg for drug-treated samples compared to the vehicle control indicates target engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures compound binding to a target protein in living cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (B-Raf) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Figure 3: Experimental workflow for the NanoBRET Target Engagement Assay.
-
Cell Preparation and Transfection:
-
Transfect HEK293T cells with a plasmid encoding a B-Raf-NanoLuc® fusion protein.
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and Vemurafenib in the assay plate.
-
Add the NanoBRET® tracer to all wells at a final concentration optimized for the B-Raf assay.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
Signal Detection and Analysis:
-
Add Nano-Glo® substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.[7]
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Logical Framework for Comparison
The validation of this compound's target engagement is a multi-step process that involves comparing its performance against a known inhibitor across various assays.
Figure 4: Logical flow for validating this compound's target engagement through comparison with a reference compound.
By employing a combination of these orthogonal assays, researchers can confidently validate the intracellular target engagement of novel small molecules like this compound. This multi-faceted approach, comparing data against a well-characterized compound such as Vemurafenib, provides a robust and reliable assessment of a compound's mechanism of action, a crucial step in the journey of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Vemurafenib as Therapy for BRAFV600E Mutated Sarcomas [mdpi.com]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupatorin from Diverse Geographical Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Eupatorin, a key bioactive compound found in various Eupatorium species, from different geographical locations. This document synthesizes experimental data on its biological activities, details relevant experimental protocols, and visualizes key signaling pathways.
Eupatorin, a polymethoxyflavone, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This compound is predominantly found in plants of the Eupatorium genus, which are widely distributed across Asia, Europe, and North America.[1] The geographical origin of these plants can influence their phytochemical profile, potentially impacting the concentration and biological activity of Eupatorin and related compounds. This guide aims to provide a comparative analysis based on available scientific literature to aid in the selection and application of Eupatorin from various sources for research and drug development.
Quantitative Analysis of Bioactivity
The following tables summarize the quantitative data on the chemical composition and biological activities of extracts and isolated compounds from different Eupatorium species found in various geographical regions.
Table 1: Concentration of Key Flavonoids in Eupatorium Species
| Plant Species | Geographical Origin | Plant Part | Compound | Concentration (% w/w) | Reference |
| Eupatorium cannabinum | Romania | Aerial Parts | Eupatorin, Eupatilin, Quercetin | Present in Chloroform Extract | [2] |
| Eupatorium lindleyanum | China | Flowers, Leaves | Eupalinolide A & B, Chlorogenic acid | High levels in flowers | [3] |
| Orthosiphon stamineus | Not Specified | Leaves | Eupatorin | 5.05% in chloroform fraction | [4] |
Table 2: Comparative Cytotoxicity of Eupatorium Extracts
| Plant Species | Geographical Origin | Cell Line | Extract Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| Eupatorium cannabinum | Romania | Jurkat | Chloroform | 7.35 ± 0.35 | 24 | [2] |
| Eupatorium cannabinum | Romania | Jurkat | Water | 13.77 ± 2.16 | 24 | [2] |
| Eupatorium cannabinum | Romania | Caco-2 | Chloroform | 88.27 ± 1.34 | 24 | [2] |
| Eupatorium cannabinum | Not Specified | HT29 | Ethanolic | 46.75 | 24 | [5] |
| Eupatorium cannabinum | Not Specified | HT29 | Ethanolic | 44.65 | 48 | [5] |
| Eupatorium cannabinum | Not Specified | HT29 | Ethanolic | 13.38 | 96 | [5] |
| Eupatorium japonicum | Vietnam | HepG2 | Eupatoriopicrin | - | - | [4] |
| Eupatorium japonicum | Vietnam | MCF-7 | Eupatoriopicrin | - | - | [4] |
| Eupatorium cannabinum | Iran | MCF-7 | Chloroform | 21.39 ± 3.24 | 48 | |
| Eupatorium cannabinum | Iran | MCF-7 | n-Hexane | 60.23 ± 2.16 | 48 | |
| Eupatorium cannabinum | Iran | MCF-7 | Methanol | 81.74 ± 3.41 | 48 |
Table 3: Comparative Anti-inflammatory Activity of Eupatorium Extracts and Compounds
| Plant Species | Geographical Origin | Assay | Test Substance | Inhibition/Effect | Reference |
| Eupatorium perfoliatum | North America/Europe | LPS-stimulated RAW 264.7 cells | Dichloromethane Extract | IC50 for NO inhibition: 19 µg/mL | [6] |
| Eupatorium perfoliatum | North America/Europe | LPS-stimulated RAW 264.7 cells | Eupafolin | IC50 for NO inhibition: 6 µM | [6] |
| Eupatorium lindleyanum | China | Xylene-induced mouse ear edema | Sesquiterpene fraction | 21.53% reduction in edema | [7] |
| Eupatorium lindleyanum | China | LPS-stimulated RAW 264.7 cells | Eupalinolide L | Significant inhibition of IL-6 | [7] |
| Eupatorium lindleyanum | China | LPS-stimulated RAW 264.7 cells | Eupalinolide M | Significant inhibition of IL-6 | [7] |
| Eupatorium lindleyanum | China | 16HBE cells (CSE-induced) | Flower Extract | Significant reduction of TNF-α and IL-6 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification
This protocol is a generalized procedure based on methods described for the analysis of flavonoids in Eupatorium and related species.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents, such as:
-
Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or formic acid)
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: The specific gradient will depend on the compounds being analyzed but a typical program might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-40 minutes to elute all compounds of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.
-
Detection: The PDA or UV detector is set to monitor a specific wavelength, often around 330-350 nm for flavonoids like Eupatorin.
-
Sample Preparation:
-
Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or chloroform) using methods like sonication or Soxhlet extraction.
-
The extract is filtered and then may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
The final extract is dissolved in the mobile phase for injection into the HPLC system.
-
-
Quantification: A calibration curve is generated using standard solutions of known concentrations of the target flavonoid (e.g., Eupatorin). The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.
MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[9]
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of the Eupatorium extract or isolated compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract, e.g., DMSO) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a substance by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for adherence.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the Eupatorium extract or compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS only and a negative control group with neither LPS nor the test substance.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant from each well.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is prepared using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control group.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Eupatorin and a general workflow for its analysis.
Caption: General experimental workflow for the comparative study of Eupatorin.
Caption: Eupatorin's inhibition of the NF-κB inflammatory pathway.
Caption: Eupatorin's induction of the intrinsic apoptosis pathway.
References
- 1. Eupatorium cannabinum - Wikipedia [en.wikipedia.org]
- 2. Evaluation of antiproliferative and protective effects of Eupatorium cannabinum L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Eupatorium cannabinum L. ethanolic extract against colon cancer cells and interactions with Bisphenol A and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review [frontiersin.org]
- 8. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
Safety Operating Guide
Navigating the Safe Handling of Euparone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Euparone, with a critical clarification regarding its distinction from the similarly named microscopy mountant, Euparal.
Crucial Clarification: this compound vs. Euparal
Initial searches for "this compound" often yield results for "Euparal." It is vital to understand that these are two distinct substances with different properties and associated hazards.
-
Euparal: A mounting medium used in microscopy.[3] It is a mixture, classified as a flammable liquid that can cause skin and eye irritation.[4][5][6][7]
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following information is based on general laboratory best practices and data available for Euparal. Extreme caution is advised, and it is imperative to obtain a substance-specific SDS for this compound before handling.
Personal Protective Equipment (PPE) for Handling Chemicals
A comprehensive approach to personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling chemical substances with hazards similar to those of Euparal, which should be considered as a baseline for handling this compound until a specific SDS is available.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye damage.[4][5][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation and sensitization.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and clothing from spills and splashes.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of vapors, which may cause respiratory irritation.[5][8] |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for both this compound and Euparal for clear comparison.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol [1] |
| CAS Number | 53947-86-7[1][2] |
| Appearance | Powder[2] |
Table 2: Quantitative Data for Euparal (Mounting Medium)
| Property | Value |
| Physical State | Liquid |
| Classification | Flammable Liquid, Category 3[4][5][6] |
| Hazards | Causes skin irritation, serious eye damage, may cause respiratory irritation.[4][5][7][8] |
| UN Number | UN1993[7] |
Experimental Protocols: Safe Handling and Disposal
The following procedural guidelines are based on best practices for handling flammable and irritant chemicals like Euparal. These should be adapted for this compound only after consulting a substance-specific SDS.
Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Dispensing: Avoid breathing vapors.[8] Dispense the required amount carefully, avoiding splashes. Keep the container tightly closed when not in use.[4][9]
-
Heating: Keep away from open flames, sparks, and hot surfaces as the substance may be flammable.[4][5][9]
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan:
-
Waste Collection: Dispose of this compound waste and contaminated materials in a designated hazardous waste container.[7] Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with the contents and associated hazards.
-
Storage: Store waste containers in a cool, well-ventilated, and designated area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
Visualization of Safe Chemical Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of a chemical substance in a laboratory setting.
Caption: General workflow for safe chemical handling in a laboratory.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. agarscientific.com [agarscientific.com]
- 4. carlroth.com [carlroth.com]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. carlroth.com [carlroth.com]
- 7. agarscientific.com [agarscientific.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
